Cathepsin C-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H21F3N6OS |
|---|---|
Molecular Weight |
546.6 g/mol |
IUPAC Name |
N-[4-[2-[(5-thiophen-3-yl-2-pyridinyl)amino]-4-[3-(trifluoromethyl)anilino]pyrimidin-5-yl]phenyl]acetamide |
InChI |
InChI=1S/C28H21F3N6OS/c1-17(38)34-22-8-5-18(6-9-22)24-15-33-27(36-25-10-7-19(14-32-25)20-11-12-39-16-20)37-26(24)35-23-4-2-3-21(13-23)28(29,30)31/h2-16H,1H3,(H,34,38)(H2,32,33,35,36,37) |
InChI Key |
IKADAAAFTZQKFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CN=C(N=C2NC3=CC=CC(=C3)C(F)(F)F)NC4=NC=C(C=C4)C5=CSC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of a-amino-N-((1R,2R)-1-cyano-2-(4'-(4-methylpiperazin-1-ylsulfonyl)biphenyl-4-yl)cyclopropyl)butanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed, plausible synthetic route for the preparation of a-amino-N-((1R,2R)-1-cyano-2-(4'-(4-methylpiperazin-1-ylsulfonyl)biphenyl-4-yl)cyclopropyl)butanamide, a complex molecule with potential applications in pharmaceutical research. Due to the absence of a single, comprehensive published synthesis, this guide outlines a multi-step pathway based on established and reliable organic chemistry transformations. The proposed synthesis is divided into three main stages:
-
Synthesis of the Key Intermediate: 4'-(4-methylpiperazin-1-ylsulfonyl)biphenyl-4-carbaldehyde.
-
Construction of the Cyclopropylamine Core: (1R,2R)-1-amino-2-(4'-(4-methylpiperazin-1-ylsulfonyl)biphenyl-4-yl)cyclopropanecarbonitrile.
-
Final Amide Coupling and Deprotection to Yield the Target Molecule.
Each stage is presented with detailed experimental protocols, and the overall synthetic workflow is illustrated with diagrams generated using the DOT language.
Part 1: Synthesis of 4'-(4-methylpiperazin-1-ylsulfonyl)biphenyl-4-carbaldehyde (Intermediate 3)
The synthesis of the biphenyl aldehyde intermediate is proposed to proceed in two steps, starting from commercially available materials.
Experimental Protocols
Step 1.1: Synthesis of 4-bromo-N-(4-methylpiperazin-1-yl)benzenesulfonamide (Intermediate 1)
| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |
| 4-bromobenzenesulfonyl chloride | 255.5 g/mol | 0.1 mol | 1.0 | 25.55 g |
| 1-methylpiperazine | 100.16 g/mol | 0.11 mol | 1.1 | 11.02 g |
| Triethylamine | 101.19 g/mol | 0.12 mol | 1.2 | 12.14 g |
| Dichloromethane (DCM) | - | - | - | 250 mL |
Procedure:
-
To a stirred solution of 1-methylpiperazine and triethylamine in dichloromethane at 0 °C, a solution of 4-bromobenzenesulfonyl chloride in dichloromethane is added dropwise over 30 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water (2 x 100 mL) and brine (1 x 100 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford Intermediate 1 .
Step 1.2: Suzuki-Miyaura Coupling to form 4'-(4-methylpiperazin-1-ylsulfonyl)biphenyl-4-carbaldehyde (Intermediate 3)
| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |
| Intermediate 1 | (Calculated) | 0.05 mol | 1.0 | (Calculated) |
| 4-formylphenylboronic acid | 149.92 g/mol | 0.06 mol | 1.2 | 8.99 g |
| Pd(PPh₃)₄ | 1155.56 g/mol | 0.0025 mol | 0.05 | 2.89 g |
| Sodium Carbonate | 105.99 g/mol | 0.15 mol | 3.0 | 15.90 g |
| Toluene/Ethanol/Water | - | - | - | 150 mL (3:1:1) |
Procedure:
-
A mixture of Intermediate 1 , 4-formylphenylboronic acid, Pd(PPh₃)₄, and sodium carbonate in a toluene/ethanol/water solvent system is degassed with argon for 20 minutes.
-
The reaction mixture is heated to 90 °C and stirred for 12 hours under an argon atmosphere.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with ethyl acetate (2 x 100 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield Intermediate 3 .
The Role of Cathepsin C Inhibition in the Study of Neutrophil Serine Proteases: A Technical Guide Featuring Brensocatib
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of Cathepsin C inhibitors for the study of neutrophil serine proteases (NSPs). Due to the limited public data on "Cathepsin C-IN-3," this document will focus on a well-characterized, potent, and selective Cathepsin C inhibitor, Brensocatib (formerly AZD7986) , as a representative tool for researchers. Brensocatib is an oral, reversible dipeptidyl peptidase I (DPP-I, also known as Cathepsin C) inhibitor that has undergone extensive preclinical and clinical evaluation, providing a wealth of data on its mechanism of action and effects on neutrophil biology.[1][2][3]
Introduction to Cathepsin C and Neutrophil Serine Proteases
Neutrophils are a critical component of the innate immune system, and their granules contain a variety of potent effector proteins, including the neutrophil serine proteases (NSPs): neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG).[1][4] These proteases are synthesized as inactive zymogens and require post-translational modification for their activation.[5]
Cathepsin C, a lysosomal cysteine protease, plays a pivotal role in this activation process by cleaving the N-terminal dipeptide from the NSP zymogens.[3][5] This activation is essential for the proper functioning of neutrophils in host defense. However, excessive or dysregulated NSP activity is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and vasculitis. Therefore, inhibiting Cathepsin C presents a targeted therapeutic strategy to attenuate the activity of multiple NSPs simultaneously.[1][4]
Brensocatib: A Potent and Selective Cathepsin C Inhibitor
Brensocatib is a small molecule inhibitor of Cathepsin C that has demonstrated significant potential in modulating NSP activity.[2] Its mechanism of action involves the reversible and competitive inhibition of dipeptidyl peptidase 1 (DPP1), thereby preventing the activation of NE, PR3, and CatG.[2][6]
Chemical Properties of Brensocatib
| Property | Value |
| IUPAC Name | (2S)-N-[(1S)-1-cyano-2-(4-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)phenyl)ethyl]-1,4-oxazepane-2-carboxamide |
| Molecular Formula | C23H24N4O4 |
| Molecular Weight | 420.47 g/mol |
| CAS Number | 1639533-57-5 |
In Vitro and In Vivo Activity of Brensocatib
Brensocatib has been shown to be a highly potent inhibitor of Cathepsin C and effectively reduces the activity of downstream NSPs in both cellular and in vivo models.
| Assay Type | Target/Model | Endpoint | Result | Reference |
| Enzymatic Assay | Human Cathepsin C | IC50 | 0.9 nM | [7] |
| Cell-Based Assay | U937 cells | NE Activity Inhibition (IC50) | 0.7 nM | [7] |
| Cell-Based Assay | THP-1 cells | Cathepsin C Activity Inhibition (IC50) | 2 nM | [8] |
| Cell-Based Assay | U937 cells | Cathepsin C Activity Inhibition (IC50) | 3 nM | [8] |
| In Vivo (Mouse) | BALF Neutrophils | NE Activity Inhibition (5 mg/kg) | 99% | [7] |
| In Vivo (Mouse) | BALF Neutrophils | PR3 Activity Inhibition (5 mg/kg) | 94% | [7] |
| Clinical Trial (Phase 2) | Human Sputum | NE Activity Inhibition (25 mg) | ~90% | [9] |
| Clinical Trial (Phase 2) | Human Sputum | PR3 Activity Inhibition (25 mg) | 53% | [9] |
Experimental Protocols
The following are representative protocols for evaluating the efficacy of a Cathepsin C inhibitor like Brensocatib. These are based on methodologies reported in preclinical and clinical studies.[1][10][11]
In Vitro Cathepsin C Enzymatic Assay
This protocol outlines a method to determine the in vitro potency of a test compound against purified Cathepsin C.
Materials:
-
Recombinant human Cathepsin C
-
Fluorogenic Cathepsin C substrate (e.g., (H-Gly-Arg)2-AMC)
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 2 mM DTT, pH 5.5)
-
Test compound (e.g., Brensocatib) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In the microplate, add the test compound dilutions to the wells. Include a DMSO-only control (for 100% activity) and a no-enzyme control (for background).
-
Add recombinant Cathepsin C to all wells except the no-enzyme control.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence in a kinetic mode (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the substrate.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
Cell-Based Neutrophil Serine Protease Activity Assay
This protocol describes a method to assess the effect of a Cathepsin C inhibitor on the activity of NSPs in a cellular context.
Materials:
-
Neutrophil-like cell line (e.g., U937 or HL-60) or primary human neutrophils
-
Cell culture medium
-
Test compound (e.g., Brensocatib)
-
Cell lysis buffer
-
Fluorogenic substrates for NE, PR3, and CatG
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Culture the cells in the presence of various concentrations of the test compound for a period sufficient to affect NSP maturation (e.g., 24-48 hours).
-
Harvest the cells and wash with PBS.
-
Lyse the cells to release the NSP content.
-
In a 96-well plate, add the cell lysates to separate wells for each NSP to be assayed.
-
Add the specific fluorogenic substrate for NE, PR3, or CatG to the respective wells.
-
Measure the fluorescence intensity over time using a plate reader.
-
Determine the NSP activity for each concentration of the test compound and calculate the percentage of inhibition relative to the vehicle-treated control.
In Vivo Assessment of NSP Activity in a Rodent Model
This protocol provides a general workflow for evaluating the in vivo efficacy of a Cathepsin C inhibitor in a rodent model of inflammation.[10]
Materials:
-
Rodent model of inflammation (e.g., collagen-induced arthritis in rats)[10]
-
Test compound (e.g., Brensocatib) formulated for oral administration
-
Vehicle control
-
Anesthesia
-
Surgical tools for tissue collection
-
Buffer for tissue homogenization
-
NSP activity assay reagents (as in 3.2)
Procedure:
-
Acclimate the animals and induce the inflammatory condition.
-
Administer the test compound or vehicle orally at the desired dose and frequency for the duration of the study.
-
At the end of the treatment period, euthanize the animals and collect relevant tissues (e.g., bone marrow, blood, inflamed tissue).[10]
-
Isolate neutrophils or prepare tissue homogenates.
-
Measure the activity of NE, PR3, and CatG in the samples using specific fluorogenic substrates as described in the cell-based assay protocol.
-
Compare the NSP activity in the treated group to the vehicle control group to determine the in vivo efficacy of the inhibitor.
Signaling Pathways and Experimental Workflows
The inhibition of Cathepsin C has a direct impact on the activation of NSPs, which in turn affects various downstream signaling pathways involved in inflammation and tissue damage.
Conclusion
The inhibition of Cathepsin C provides a powerful and specific mechanism to probe the function of neutrophil serine proteases in health and disease. Brensocatib serves as a prime example of a well-characterized inhibitor that has advanced our understanding of the role of NSPs in inflammatory conditions. The data and protocols presented in this guide offer a framework for researchers to design and execute experiments aimed at further elucidating the complex biology of neutrophils and developing novel therapeutics for neutrophil-driven diseases.
References
- 1. Dipeptidyl peptidase-1 inhibition with brensocatib reduces the activity of all major neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial | springermedizin.de [springermedizin.de]
- 2. go.drugbank.com [go.drugbank.com]
- 3. brensocatib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Dipeptidyl peptidase-1 inhibition with brensocatib reduces the activity of all major neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolonged pharmacological inhibition of cathepsin C results in elimination of neutrophil serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brinsupri | European Medicines Agency (EMA) [ema.europa.eu]
- 7. The preclinical and phase 1 development of the novel oral cathepsin C inhibitor BI 1291583 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. The pharmacokinetic profile of brensocatib and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in … [ouci.dntb.gov.ua]
- 11. Frontiers | The pharmacokinetic profile of brensocatib and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species [frontiersin.org]
Navigating the Chemical Landscape of Cathepsin C Inhibition: A Technical Guide
For Immediate Release
A Deep Dive into the Structure-Activity Relationship of Cathepsin C Inhibitors for Researchers, Scientists, and Drug Development Professionals.
This technical guide offers an in-depth exploration of the structure-activity relationships (SAR) of potent and selective inhibitors of Cathepsin C (CTSC), a lysosomal cysteine protease and a key therapeutic target for a range of inflammatory diseases. While the specific compound "Cathepsin C-IN-3" does not appear in publicly available literature, this whitepaper will focus on well-characterized inhibitors, with a particular emphasis on the clinically advanced molecule, brensocatib (formerly INS1007), to illuminate the core principles of CTSC inhibition.
The Critical Role of Cathepsin C in Inflammation
Cathepsin C, also known as Dipeptidyl Peptidase I (DPPI), plays a crucial role in the activation of a cascade of neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG).[1][2] These proteases, when overactive, are implicated in the pathology of numerous inflammatory conditions such as bronchiectasis, cystic fibrosis, and chronic obstructive pulmonary disease (COPD).[3][4] By inhibiting CTSC, the activation of these downstream proteases is attenuated, offering a promising therapeutic strategy to mitigate tissue damage and inflammation.[5]
Quantitative Analysis of Cathepsin C Inhibitors
The development of potent and selective Cathepsin C inhibitors has been a significant focus of pharmaceutical research. The following table summarizes the inhibitory activities of key compounds, providing a comparative view of their potencies.
| Compound ID | Chemical Class | Target | IC50 (nM) | Ki (nM) | Cell-based Potency (nM) | Notes |
| Brensocatib | Dipeptide Nitrile | Cathepsin C | 1.8[6] | - | 5.4 (U937 cells)[6] | Reversible, covalent inhibitor. Currently in Phase 3 clinical trials for non-cystic fibrosis bronchiectasis.[3] |
| AZD7986 | Nitrile | Cathepsin C | pIC50 = 8.4[3] | - | pIC50 = 8.4 (THP1 cells)[3] | Potent, reversible, and selective inhibitor. |
| BI 1291583 | Not specified | Cathepsin C | 0.9[4] | - | 0.7 (U937 cells)[4] | High selectivity over related cathepsins.[4] |
| Gallotannin Deriv. (1) | Gallotannin | Cathepsin C | 32.69 ± 2.95[7] | - | - | Isolated from traditional Chinese medicine.[7] O-galloyl groups at specific positions are favorable for inhibition.[7] |
| IcatCXPZ-01 | Dipeptide Nitrile | Cathepsin C | 15 ± 1[3] | - | - | Reversible, potent, and cell-permeable inhibitor.[3] |
| Phosphonate Dipeptides | Phosphonate | Cathepsin C | - | 23 - 51[3] | - | Non-covalent inhibitors.[3] |
Unraveling the Mechanism: Experimental Protocols
The characterization of Cathepsin C inhibitors relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Recombinant Human Cathepsin C Enzyme Inhibition Assay
Objective: To determine the in vitro potency of a test compound to inhibit the enzymatic activity of recombinant human Cathepsin C.
Materials:
-
Recombinant human Cathepsin C enzyme
-
Fluorogenic substrate (e.g., (H-Gly-Phe)₂-AMC)
-
Assay buffer (e.g., 50 mM MES, 100 mM NaCl, 5 mM DTT, 1 mM EDTA, pH 6.0)
-
Test compound
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add 5 µL of the diluted compound to the wells of a 384-well plate.
-
Add 10 µL of recombinant human Cathepsin C enzyme (final concentration ~1 nM) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate (final concentration ~10 µM).
-
Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) over 30 minutes at 37°C using a fluorescence plate reader.
-
Calculate the rate of reaction for each well.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a four-parameter logistic equation.
U937 Cell-Based Neutrophil Elastase Activity Assay
Objective: To assess the ability of a test compound to inhibit the production of active neutrophil elastase in a human cell line.
Materials:
-
U937 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation
-
Neutrophil elastase substrate (e.g., MeOSuc-AAPV-pNA)
-
Lysis buffer
-
Test compound
-
96-well clear microplates
-
Spectrophotometer
Procedure:
-
Culture U937 cells in RPMI-1640 medium.
-
Differentiate the cells into a macrophage-like phenotype by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
Treat the differentiated cells with a serial dilution of the test compound for 24 hours.
-
Lyse the cells using a suitable lysis buffer.
-
Add the cell lysate to a 96-well plate.
-
Add the neutrophil elastase substrate to each well.
-
Monitor the change in absorbance at 405 nm over time using a spectrophotometer.
-
Calculate the neutrophil elastase activity and determine the IC50 value of the test compound.
Visualizing the Science
To better understand the biological context and experimental processes, the following diagrams have been generated.
Caption: Cathepsin C activates pro-NSPs, leading to inflammation. Inhibitors block this activation.
Caption: A typical workflow for identifying and optimizing novel Cathepsin C inhibitors.
Conclusion
The inhibition of Cathepsin C represents a validated and promising approach for the treatment of neutrophilic inflammatory diseases. The development of potent and selective inhibitors, exemplified by the clinical progress of brensocatib, underscores the therapeutic potential of this target. Understanding the structure-activity relationships, guided by robust in vitro and cell-based assays, is paramount for the design of next-generation Cathepsin C inhibitors with improved efficacy and safety profiles. This guide provides a foundational understanding for researchers dedicated to advancing this critical area of drug discovery.
References
- 1. Pharmacologic inhibition of dipeptidyl peptidase 1 (cathepsin C) does not block in vitro granzyme-mediated target cell killing by CD8 T or NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel cathepsin C inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Novel cathepsin C inhibitor, BI 1291583, intended for treatment of bronchiectasis: Phase I characterization in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
- 7. Isolation, synthesis and structure-activity relationships of gallotannin derivatives as cathepsin C inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Immunomodulatory Potential of Cathepsin C-IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cathepsin C-IN-3, a potent inhibitor of Cathepsin C, and its implications for immune cell function. This document delves into the core mechanism of action, presents available quantitative data, and outlines representative experimental protocols relevant to the study of this and similar compounds.
Introduction: Cathepsin C - A Master Regulator of Immune Cell Proteases
Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPPI), is a lysosomal cysteine protease that plays a pivotal role in the innate and adaptive immune systems.[1][2] Its primary function is the activation of a variety of pro-inflammatory serine proteases within immune cells.[2] This is achieved through the removal of an N-terminal dipeptide from the inactive zymogens of these proteases.
Key immune cells and the serine proteases activated by Cathepsin C include:
-
Neutrophils: Neutrophil Elastase (NE), Cathepsin G (CG), and Proteinase 3 (PR3).[2]
-
Cytotoxic T Lymphocytes (CTLs) and Natural Killer (NK) Cells: Granzymes A and B.[2]
-
Mast Cells: Chymase and Tryptase.
The activation of these serine proteases is a critical step in various immune responses, including host defense against pathogens, inflammation, and tissue remodeling. However, dysregulated activity of these proteases is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, such as chronic obstructive pulmonary disease (COPD), rheumatoid arthritis, and inflammatory bowel disease.[1] Consequently, the inhibition of Cathepsin C presents a compelling therapeutic strategy for mitigating the downstream effects of excessive serine protease activity.
This compound: A Potent and Specific Inhibitor
This compound, also identified as compound SF11, is a potent inhibitor of the Cathepsin C enzyme.[3][4] While the detailed chemical structure and synthesis of this compound are not widely available in peer-reviewed literature, its inhibitory activity has been quantified, positioning it as a valuable tool for immunological research and a potential starting point for drug discovery programs.
Quantitative Data for this compound
The inhibitory potency of this compound has been determined through both enzymatic and cell-based assays. The available data is summarized in the table below.
| Target | Assay Type | IC50 Value (nM) |
| Cathepsin C | Enzymatic Assay | 61.79[3][4] |
| THP-1 cells | Cell-based Assay | 101.5[3][5] |
| U937 cells | Cell-based Assay | 86.5[3] |
Table 1: Inhibitory Potency of this compound
Impact on Immune Cell Function
The available data demonstrates that this compound effectively inhibits Cathepsin C activity in the human monocytic cell lines THP-1 and U937.[3] These cell lines are commonly used as models for monocyte and macrophage function. Inhibition of Cathepsin C in these cells is expected to prevent the activation of downstream serine proteases, thereby modulating their inflammatory responses.
Based on the known role of Cathepsin C, the impact of this compound on other key immune cells can be inferred:
-
Neutrophils: Inhibition of Cathepsin C by this compound would be expected to block the activation of neutrophil elastase, cathepsin G, and proteinase 3. This would likely lead to a reduction in neutrophil-mediated tissue damage and inflammation.
-
T Lymphocytes and NK Cells: In cytotoxic T lymphocytes and natural killer cells, this compound would likely prevent the activation of granzymes A and B, which are crucial for inducing apoptosis in target cells, such as virus-infected or tumor cells.
-
Mast Cells: The activation of mast cell-specific proteases, chymase and tryptase, would also be inhibited by this compound, potentially reducing the allergic and inflammatory responses mediated by these cells.
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the mechanism of action and the experimental approaches for evaluating inhibitors like this compound, the following diagrams are provided.
Caption: Cathepsin C signaling pathway in immune cells.
Caption: General experimental workflow for inhibitor characterization.
Representative Experimental Protocols
While the specific experimental protocols used to characterize this compound are not publicly available, this section provides representative methodologies for key assays used in the evaluation of Cathepsin C inhibitors.
Cathepsin C Enzymatic Assay (Fluorogenic)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant Cathepsin C.
Materials:
-
Recombinant human Cathepsin C
-
Assay Buffer: 50 mM MES, 250 mM NaCl, 5 mM DTT, pH 6.0
-
Substrate: (H-Gly-Arg)2-AMC (or similar fluorogenic substrate)
-
Test Compound (this compound)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a serial dilution of the test compound in Assay Buffer.
-
In the microplate, add the test compound dilutions.
-
Add recombinant Cathepsin C to each well to a final concentration of 1-5 nM.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding the fluorogenic substrate to a final concentration of 10-50 µM.
-
Immediately begin kinetic reading of fluorescence intensity every 1-2 minutes for 30-60 minutes.
-
The rate of reaction (slope of the linear portion of the fluorescence curve) is calculated.
-
The percent inhibition is determined relative to a vehicle control (e.g., DMSO).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Cathepsin C Activity Assay
This assay measures the ability of a compound to inhibit Cathepsin C activity within a cellular context.
Materials:
-
Immune cells (e.g., THP-1, U937, or primary neutrophils)
-
Cell culture medium
-
Lysis Buffer: 50 mM Sodium Acetate, 0.1% Triton X-100, 1 mM EDTA, pH 5.5
-
Assay Buffer: 100 mM Sodium Acetate, 10 mM DTT, pH 5.5
-
Fluorogenic Cathepsin C substrate
-
Test Compound (this compound)
-
96-well plate
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Treat cells with a serial dilution of the test compound for a predetermined time (e.g., 2-24 hours).
-
Wash the cells with PBS and then lyse the cells with Lysis Buffer.
-
Transfer the cell lysates to a black 96-well plate.
-
Add the fluorogenic substrate to the lysates.
-
Measure the fluorescence intensity over time.
-
Calculate the percent inhibition and determine the cellular IC50 value as described for the enzymatic assay.
Conclusion
This compound (compound SF11) is a potent inhibitor of Cathepsin C, demonstrating significant activity in both enzymatic and cell-based assays. Its ability to block the function of this key protease-activating enzyme highlights its potential as a valuable research tool for dissecting the roles of serine proteases in various immune processes. Furthermore, the development of potent and selective Cathepsin C inhibitors like this compound represents a promising avenue for the discovery of novel therapeutics for a range of inflammatory and autoimmune disorders. Further research is warranted to fully elucidate the selectivity profile, in vivo efficacy, and pharmacokinetic properties of this compound.
References
Preliminary in vitro studies with Cathepsin C-IN-3
An in-depth search for preliminary in vitro studies specifically mentioning "Cathepsin C-IN-3" did not yield any results for a compound with this exact designation. The scientific literature and available data repositories do not contain information on a molecule named "this compound."
Therefore, it is not possible to provide a technical guide, quantitative data, experimental protocols, or signaling pathway diagrams related to this specific inhibitor. It is possible that "this compound" may be an internal compound name not yet disclosed in public literature, a typographical error, or a designation that is not widely recognized.
For researchers, scientists, and drug development professionals interested in the in vitro study of Cathepsin C inhibitors, it is recommended to search for data on known and published inhibitors such as brensocatib (INS1007) , BI-9740 , or MOD06051 . These compounds have been characterized in the scientific literature, and data regarding their in vitro activity, experimental protocols, and effects on relevant signaling pathways are available.
Methodological & Application
Application Notes and Protocols for Cathepsin C-IN-3 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin C (CTS-C), also known as Dipeptidyl Peptidase I (DPPI), is a lysosomal cysteine protease that plays a critical role in the activation of several pro-inflammatory serine proteases in immune cells, including neutrophil elastase, proteinase 3, and cathepsin G.[1] Dysregulation of Cathepsin C activity is implicated in various inflammatory diseases, making it a compelling therapeutic target. Cathepsin C-IN-3 is a potent and selective inhibitor of Cathepsin C, and this document provides detailed protocols for its in vitro characterization using both enzymatic and cell-based assays.
Mechanism of Action
Cathepsin C functions as an amino-terminal dipeptidyl exopeptidase, removing dipeptides from the N-termini of proteins and peptides.[2] This enzymatic activity is crucial for the processing and activation of zymogens of neutrophil serine proteases (NSPs) within the bone marrow during neutrophil maturation. By inhibiting Cathepsin C, this compound prevents the activation of these NSPs, thereby reducing downstream inflammatory processes mediated by activated neutrophils.
Data Presentation
Table 1: In Vitro Efficacy of Cathepsin C Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Cell Line |
| This compound (Example Data) | Cathepsin C | Enzymatic (Fluorogenic) | 50 | - |
| Cathepsin C-IN-5 | Cathepsin C | Enzymatic | 59.9 | - |
| Cathepsin C-IN-5 | Cathepsin C | Cell-based (Activity) | 70.2 | U937 |
| Cathepsin C-IN-5 | Cathepsin C | Cell-based (Activity) | 115.4 | THP-1 |
| Brensocatib | Cathepsin C | Enzymatic | 1.8 | - |
Table 2: Selectivity Profile of Cathepsin C-IN-5 (Example)
| Cathepsin | IC50 (µM) |
| Cathepsin C | 0.0599 |
| Cathepsin L | 4.26 |
| Cathepsin S | >5 |
| Cathepsin B | >5 |
| Cathepsin K | >5 |
Data for this compound is representative. Actual values should be determined experimentally.
Experimental Protocols
Protocol 1: Cathepsin C Enzymatic Assay (Fluorogenic)
This protocol describes the determination of the potency of this compound against purified human Cathepsin C enzyme.
Materials:
-
Recombinant Human Cathepsin C (active)
-
Fluorogenic Substrate: (H-Gly-Arg)₂-AMC or Gly-Phe-AMC
-
Assay Buffer: 50 mM MES, pH 6.0, 100 mM NaCl, 5 mM DTT, 1 mM EDTA
-
This compound
-
Positive Control Inhibitor (e.g., Cathepsin C-IN-5)
-
DMSO
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilution) in DMSO. Further dilute the compound series in Assay Buffer to achieve the desired final concentrations.
-
Enzyme Preparation: Dilute recombinant human Cathepsin C in Assay Buffer to a final concentration of 2 µg/mL.[3]
-
Assay Plate Setup:
-
Add 5 µL of the diluted this compound or control inhibitor to the appropriate wells.
-
For control wells (0% and 100% inhibition), add 5 µL of Assay Buffer with and without enzyme, respectively.
-
Add 10 µL of the diluted Cathepsin C enzyme solution to all wells except the 100% inhibition control.
-
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes.[3]
-
Reaction Initiation: Add 10 µL of the fluorogenic substrate solution (final concentration 20 µM) to all wells to start the reaction.[3]
-
Signal Detection: Immediately begin kinetic reading on a fluorescence plate reader at 25°C for 30 minutes, with readings every 1-2 minutes.[3]
-
Data Analysis:
-
Determine the rate of reaction (slope) for each well.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Cathepsin C Activity Assay
This protocol measures the ability of this compound to inhibit intracellular Cathepsin C activity in a relevant cell line, such as the human monocytic cell line U937.
Materials:
-
U937 cells
-
Cell Culture Medium: RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin
-
Cell-permeable Fluorogenic Substrate for Cathepsin C (e.g., (NH₂-aminobutyric-homophenylalanine)₂-rhodamine)
-
This compound
-
Positive Control Inhibitor (e.g., Cathepsin C-IN-5)
-
DMSO
-
PBS (Phosphate Buffered Saline)
-
96-well cell culture plates
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Culture: Culture U937 cells according to standard protocols. Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a positive control inhibitor for 24 hours. Include a DMSO vehicle control.
-
Substrate Loading:
-
Wash the cells once with PBS.
-
Add the cell-permeable fluorogenic substrate at the desired final concentration in serum-free medium.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Signal Detection:
-
Flow Cytometry: Wash the cells with PBS, detach them using a non-enzymatic cell dissociation solution, and resuspend in PBS. Analyze the fluorescence intensity of the cell population using a flow cytometer.
-
Fluorescence Microscopy: Wash the cells with PBS and visualize the intracellular fluorescence using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity (MFI) for each treatment group.
-
Calculate the percent inhibition of Cathepsin C activity relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Caption: Workflow for the Cathepsin C enzymatic assay.
Caption: Simplified signaling pathway of Cathepsin C activation and its inhibition.
References
Application Notes and Protocols for U937 Cell Line Experiments with Cathepsin C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the U937 human myeloid cell line in studies involving Cathepsin C inhibitors. The protocols outlined below cover cell culture, inhibitor treatment, and subsequent analysis to evaluate the efficacy and mechanism of action of compounds like Cathepsin C-IN-3.
Introduction to U937 Cells and Cathepsin C
The U937 cell line, derived from a patient with histiocytic lymphoma, is a valuable in vitro model for studying monocyte and macrophage biology.[1][2] These cells grow in suspension and can be differentiated into a macrophage-like phenotype.[3][4] U937 cells are particularly relevant for studying Cathepsin C (also known as Dipeptidyl Peptidase I or DPPI) because they constitutively express and process neutrophil serine proteases (NSPs) like neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CG).[5][6]
Cathepsin C is a lysosomal cysteine protease that plays a crucial role in the activation of these NSPs by cleaving an N-terminal dipeptide from their zymogen forms.[7][8][9] Dysregulated NSP activity is implicated in various inflammatory diseases, making Cathepsin C an attractive therapeutic target.[7][10][11] Inhibitors of Cathepsin C are being developed to block the activation of NSPs and thereby reduce inflammation and tissue damage.[7][11]
Key Applications
-
Screening and Potency Determination: U937 cells serve as an excellent platform to screen for and determine the potency (e.g., IC50 values) of Cathepsin C inhibitors.[5][12]
-
Mechanism of Action Studies: Investigating the downstream effects of Cathepsin C inhibition on NSP activation and subsequent cellular functions.
-
Cytotoxicity Assays: Assessing the potential toxic effects of Cathepsin C inhibitors on a relevant human cell line.[7]
-
Anti-inflammatory Activity: Evaluating the ability of inhibitors to modulate the production and release of inflammatory cytokines.[13]
Experimental Protocols
U937 Cell Culture
This protocol details the standard procedure for maintaining and subculturing the U937 cell line.
Materials:
-
U937 cells (e.g., ATCC CRL-1593.2)
-
Penicillin-Streptomycin solution (100X)[3]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
T-75 culture flasks
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.[3]
-
Thawing Frozen Cells: Rapidly thaw a vial of frozen U937 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5-7 minutes.[2] Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Cell Seeding: Seed the cells in a T-75 flask at a density of 1-2 x 10^5 viable cells/mL.[2] Maintain the cell density between 1 x 10^5 and 2 x 10^6 viable cells/mL.[2][3]
-
Subculturing: Cultures can be maintained by adding fresh medium every 3 to 4 days or by centrifugation and resuspension in fresh medium at the recommended seeding density.[2][3]
-
Cell Viability: Before each experiment, assess cell viability using Trypan Blue exclusion. A viability of >95% is recommended.
Treatment of U937 Cells with this compound
This protocol describes the treatment of U937 cells with a Cathepsin C inhibitor to assess its biological activity.
Materials:
-
U937 cells in suspension culture
-
Complete growth medium
-
This compound (or a similar inhibitor like BI 1291583 or Cathepsin C-IN-5)
-
DMSO (vehicle control)
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed U937 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 180 µL of complete growth medium.[14]
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: Add 20 µL of the diluted inhibitor or vehicle control (DMSO in medium) to the appropriate wells.
-
Incubation: Incubate the plate for 24-48 hours in a humidified incubator at 37°C with 5% CO2.[5][7] The incubation time may need to be optimized depending on the specific assay.
Neutrophil Elastase (NE) Activity Assay
This assay measures the activity of intracellular NE, a direct downstream target of Cathepsin C. A reduction in NE activity indicates successful inhibition of Cathepsin C.
Materials:
-
Treated U937 cells (from Protocol 2)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Fluorogenic NE substrate (e.g., MeOSuc-AAPV-AMC)[14]
-
Assay buffer
-
Fluorometer (plate reader)
Procedure:
-
Cell Lysis: After incubation with the inhibitor, pellet the cells by centrifugation. Wash the cells with ice-cold PBS. Resuspend the cell pellet in lysis buffer.
-
Lysate Collection: Incubate the cell suspension on ice for 10-15 minutes, then centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the cell lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Enzyme Assay: In a black 96-well plate, add a standardized amount of protein from each cell lysate. Add the NE substrate to each well.
-
Measurement: Immediately measure the fluorescence at the appropriate excitation and emission wavelengths over time. The rate of increase in fluorescence is proportional to the NE activity.
-
Data Analysis: Normalize the NE activity to the total protein concentration. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
Cell Viability/Cytotoxicity Assay
This assay is crucial to determine if the observed effects of the inhibitor are due to specific enzyme inhibition or general cytotoxicity.
Materials:
-
Treated U937 cells (from Protocol 2)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Trypan Blue)
Procedure:
-
Following the 24-48 hour incubation with the inhibitor, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or cell count) using a plate reader or microscope.
-
Calculate the percentage of viable cells for each inhibitor concentration relative to the vehicle control.
Western Blot Analysis for Cathepsin C
This protocol can be used to assess the expression levels of Cathepsin C in U937 cells.
Materials:
-
U937 cell lysates (prepared as in NE Activity Assay)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Cathepsin C
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix cell lysates with SDS-PAGE sample buffer and boil for 5-10 minutes.
-
Electrophoresis: Load equal amounts of protein per lane and run the SDS-PAGE gel to separate proteins by size.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-Cathepsin C antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Capture the signal using an imaging system. Include a loading control like GAPDH or β-actin to ensure equal protein loading.[16]
Data Presentation
Quantitative data from the experiments should be summarized in tables for clarity and ease of comparison.
Table 1: Potency of Cathepsin C Inhibitors in U937 Cells
| Inhibitor | Target | Cell Line | IC50 (nM) | Reference |
|---|---|---|---|---|
| BI 1291583 | Cathepsin C | U937 | 0.7 | [5][12] |
| Cathepsin C-IN-5 | Cathepsin C | U937 | 70.2 |[13] |
Table 2: Effect of Cathepsin C-IN-5 on Cytokine Levels
| Cytokine | Effect of Cathepsin C-IN-5 | Note | Reference |
|---|---|---|---|
| TNF-α | Decreased | Pro-inflammatory | [13] |
| IL-6 | Decreased | Pro-inflammatory | [13] |
| GM-CSF | Decreased | Pro-inflammatory | [13] |
| IL-10 | Increased | Anti-inflammatory |[13] |
Visualizations
Signaling Pathway of Cathepsin C in U937 Cells
The following diagram illustrates the role of Cathepsin C in the activation of neutrophil serine proteases within U937 cells and the point of intervention for inhibitors like this compound.
References
- 1. U937 Cell Line - a Model for Monocytic Leukemia Research [cytion.com]
- 2. bcrj.org.br [bcrj.org.br]
- 3. static.igem.org [static.igem.org]
- 4. U937 monocyte cell culture and differentiation [bio-protocol.org]
- 5. BI 1291583: a novel selective inhibitor of cathepsin C with superior in vivo profile for the treatment of bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis and processing of proteinase 3 in U937 cells. Processing pathways are distinct from those of cathepsin G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iscrm.uw.edu [iscrm.uw.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. oaepublish.com [oaepublish.com]
- 12. The preclinical and phase 1 development of the novel oral cathepsin C inhibitor BI 1291583 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 7tmantibodies.com [7tmantibodies.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Cathepsin C Inhibition with Cathepsin C-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin C (also known as Dipeptidyl Peptidase I or DPPI) is a lysosomal cysteine protease that plays a crucial role in the activation of several serine proteases involved in inflammatory and immune responses.[1][2] It functions by removing dipeptides from the N-terminus of its substrates.[1] Dysregulation of Cathepsin C activity has been implicated in various inflammatory diseases, making it a compelling therapeutic target. Cathepsin C-IN-3 is a potent inhibitor of Cathepsin C with a reported IC50 of 61.79 nM. This document provides a detailed protocol for measuring the inhibition of Cathepsin C using this compound in a biochemical assay format.
Principle of the Assay
The activity of Cathepsin C is determined using a fluorogenic substrate, Gly-Arg-7-amino-4-methylcoumarin (GR-AMC).[3][4] Cathepsin C cleaves the bond between the dipeptide and the AMC fluorophore, releasing free AMC. The liberated AMC fluoresces upon excitation at approximately 360 nm, with an emission maximum at around 460 nm. The rate of the increase in fluorescence is directly proportional to the Cathepsin C activity. In the presence of an inhibitor like this compound, the rate of AMC release is reduced, allowing for the quantification of the inhibitor's potency.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Recombinant Human Cathepsin C | R&D Systems | 1071-CY-010 or similar |
| This compound | MedChemExpress | HY-136373 or similar |
| Gly-Arg-AMC (hydrochloride) | GlpBio | GC16988 or similar |
| Assay Buffer | (see preparation below) | - |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 or similar |
| 384-well black, low-volume polypropylene plates | Greiner Bio-One | 781209 or similar |
| Plate reader with fluorescence detection | (e.g., Tecan, BMG Labtech) | - |
Assay Buffer Preparation: 50 mM Sodium Acetate (pH 5.5) 30 mM NaCl 1 mM EDTA 1 mM CHAPS 1 mM DTT Prepare fresh on the day of the experiment.
Experimental Protocols
Preparation of Stock Solutions
-
Recombinant Human Cathepsin C: Reconstitute the lyophilized enzyme in the buffer recommended by the supplier to a stock concentration of 0.1-1.0 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
This compound: Prepare a 10 mM stock solution in 100% DMSO. Store at -20°C.
-
Gly-Arg-AMC: Prepare a 10 mM stock solution in 100% DMSO. Store at -20°C, protected from light.
Experimental Workflow Diagram
Caption: Workflow for Cathepsin C Inhibition Assay.
Detailed Assay Protocol
-
Prepare this compound Dilutions:
-
Perform a serial dilution of the 10 mM this compound stock solution in 100% DMSO to generate a range of concentrations (e.g., from 10 mM to 100 nM).
-
Further dilute these DMSO stocks into Assay Buffer to create the final working concentrations for the assay. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%) to minimize its effect on enzyme activity.
-
-
Assay Plate Setup:
-
Add 10 µL of the diluted this compound solutions to the wells of a 384-well plate.
-
Include control wells:
-
No-enzyme control: 10 µL of Assay Buffer (for background fluorescence).
-
No-inhibitor control (100% activity): 10 µL of Assay Buffer containing the same final percentage of DMSO as the inhibitor wells.
-
-
-
Enzyme Addition and Pre-incubation:
-
Prepare a working solution of Recombinant Human Cathepsin C in Assay Buffer (e.g., 2X the final desired concentration). The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the measurement period.
-
Add 10 µL of the Cathepsin C working solution to all wells except the no-enzyme control wells.
-
Mix the plate gently and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of Gly-Arg-AMC in Assay Buffer (e.g., 2X the final desired concentration). The final substrate concentration should ideally be at or below the Km value for accurate IC50 determination.
-
Initiate the reaction by adding 20 µL of the Gly-Arg-AMC working solution to all wells.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure the fluorescence intensity kinetically every minute for 30-60 minutes, using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Data Presentation and Analysis
Raw Data Collection
The primary output will be the fluorescence intensity measurements over time for each concentration of this compound.
Calculation of Initial Rates
-
For each well, plot the fluorescence intensity versus time.
-
Determine the initial velocity (rate) of the reaction by calculating the slope of the linear portion of the curve. The rates are typically expressed as Relative Fluorescence Units per minute (RFU/min).
Dose-Response Curve and IC50 Determination
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_no-inhibitor))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Summary of Quantitative Data
The results of the inhibition assay can be summarized in the following tables:
Table 1: this compound Inhibition Data
| [this compound] (nM) | Average Rate (RFU/min) | Standard Deviation | % Inhibition |
| 0 (Control) | 0 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 500 | |||
| 1000 | |||
| 5000 |
Table 2: IC50 Value for this compound
| Inhibitor | IC50 (nM) | 95% Confidence Interval |
| This compound | [Calculated Value] | [Lower Bound] - [Upper Bound] |
Signaling Pathway Diagram
While this compound directly inhibits the enzyme, understanding the broader context of Cathepsin C's role is crucial. The following diagram illustrates the signaling pathway in which Cathepsin C is involved.
Caption: Cathepsin C activation of serine proteases.
Conclusion
This document provides a comprehensive protocol for the in vitro characterization of this compound's inhibitory activity against Cathepsin C. Adherence to this protocol will enable researchers to reliably determine the potency of this and other potential inhibitors, aiding in the discovery and development of novel therapeutics for inflammatory diseases.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Neutrophilic Cathepsin C Is Maturated by a Multistep Proteolytic Process and Secreted by Activated Cells during Inflammatory Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Recombinant Human Cathepsin C/DPPI Protein, CF 1071-CY-010: R&D Systems [rndsystems.com]
Application Notes and Protocols for the Evaluation of a Novel Cathepsin C Inhibitor: a-amino-N-((1R,2R)-1-cyano-2-(4'-(4-methylpiperazin-1-ylsulfonyl)biphenyl-4-yl)cyclopropyl)butanamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for the preclinical characterization of a-amino-N-((1R,2R)-1-cyano-2-(4'-(4-methylpiperazin-1-ylsulfonyl)biphenyl-4-yl)cyclopropyl)butanamide, a potent and selective inhibitor of Cathepsin C (also known as Dipeptidyl Peptidase I, DPP1). This compound holds therapeutic potential for treating a range of inflammatory diseases driven by excessive neutrophil serine protease (NSP) activity.
Cathepsin C is a lysosomal cysteine protease that plays a crucial role in the activation of NSPs, including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG), within the bone marrow during neutrophil maturation.[1][2] By inhibiting Cathepsin C, this compound is designed to decrease the activity of these downstream proteases, thereby mitigating the tissue damage and inflammation characteristic of various neutrophilic inflammatory diseases.[3][4] Several Cathepsin C inhibitors are currently in clinical development for conditions such as bronchiectasis, demonstrating the promise of this therapeutic approach.[5][6][7]
Mechanism of Action
The primary mechanism of action for this class of compounds is the inhibition of Cathepsin C, which in turn prevents the activation of pro-NSPs into their active forms. This upstream intervention offers a broad anti-inflammatory effect by simultaneously reducing the activity of multiple NSPs.[3]
Figure 1: Signaling pathway of Cathepsin C inhibition.
Data Presentation
Table 1: In Vitro Potency and Selectivity
| Compound | Cathepsin C IC50 (nM) | Cathepsin B IC50 (µM) | Cathepsin K IC50 (µM) | Cathepsin L IC50 (µM) | Cathepsin S IC50 (µM) |
| Test Compound | Expected <10 | Expected >100 | Expected >100 | Expected >100 | Expected >100 |
| Brensocatib | 1.6 | >100 | >100 | >100 | >100 |
| BI 1291583 | 0.9[8] | >6000-fold selectivity[9] | >6000-fold selectivity[9] | >6000-fold selectivity[9] | >6000-fold selectivity[9] |
| HSK31858 | 57.4[10] | >100 | >100 | >100 | >100 |
Table 2: Cellular Activity in U937 Cells
| Compound | NE Activity Inhibition IC50 (nM) | PR3 Activity Inhibition IC50 (nM) | Cell Viability (at 10 µM) |
| Test Compound | Expected <10 | Expected <20 | Expected >90% |
| BI 1291583 | 0.7[9] | Not Reported | 93-98%[9] |
Table 3: In Vivo Efficacy in Mouse LPS-Induced Lung Inflammation Model
| Treatment Group | NE Activity in BALF (% Inhibition) | PR3 Activity in BALF (% Inhibition) | Total BALF Cell Count (x105) |
| Vehicle Control | 0 | 0 | 5.2 ± 0.8 |
| Test Compound (10 mg/kg) | Expected >80% | Expected >60% | Expected <2.0 |
| BI 1291583 (dose not specified) | up to 97% | up to 99% | Not Reported |
| HSK31858 (3 mg/kg) | ~70% | Not Reported | ~2.5 |
Experimental Protocols
Figure 2: Experimental workflow for preclinical evaluation.
Enzymatic Activity and Selectivity Assays
Objective: To determine the in vitro potency of the test compound against human Cathepsin C and its selectivity against other related cathepsins.
Protocol:
-
Reagents:
-
Recombinant human Cathepsin C, B, K, L, and S.
-
Fluorogenic substrate: (H-Gly-Arg)2-AMC for Cathepsin C, Z-FR-AMC for Cathepsins B and L, Z-LR-AMC for Cathepsin K, and Z-VVR-AMC for Cathepsin S.
-
Assay Buffer: 50 mM sodium acetate, 2 mM DTT, 1 mM EDTA, pH 5.5.
-
Test compound and reference inhibitors (e.g., Brensocatib).
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well black plate, add 50 µL of assay buffer, 25 µL of the diluted compound, and 25 µL of the respective cathepsin enzyme.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 100 µL of the corresponding fluorogenic substrate.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes using a microplate reader.
-
Calculate the rate of reaction and determine the IC50 values by fitting the data to a four-parameter logistic equation.
-
Cell-Based Potency and Viability Assays
Objective: To assess the ability of the test compound to inhibit the activation of neutrophil serine proteases in a cellular context and to evaluate its cytotoxicity.
Protocol:
-
Cell Line: Human monocytic cell line U937, which can be differentiated into a neutrophil-like phenotype.
-
Procedure for NE and PR3 Activity Inhibition:
-
Culture U937 cells and differentiate them with DMSO for 5 days.
-
Treat the differentiated cells with a serial dilution of the test compound for 24 hours.
-
Lyse the cells and measure the intracellular NE and PR3 activity using specific fluorogenic substrates (e.g., MeOSuc-AAPV-AMC for NE, Boc-Ala-Pro-Val-pNA for PR3).
-
Determine the IC50 values for the inhibition of NE and PR3 activity.
-
-
Procedure for Cell Viability:
-
Plate U937 cells in a 96-well plate and treat with a serial dilution of the test compound for 48 hours.
-
Assess cell viability using a standard MTT or CellTiter-Glo assay.
-
Calculate the percentage of viable cells relative to the vehicle control.
-
In Vivo Efficacy in a Mouse Model of LPS-Induced Lung Inflammation
Objective: To evaluate the in vivo efficacy of the test compound in reducing neutrophil-driven inflammation in the lungs.
Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Procedure:
-
Administer the test compound or vehicle orally once daily for 3 days.
-
On day 3, one hour after the final dose, challenge the mice with an intranasal instillation of lipopolysaccharide (LPS) (10 µg in 50 µL saline) to induce lung inflammation.
-
24 hours after LPS challenge, euthanize the mice and perform bronchoalveolar lavage (BAL) with PBS.
-
Centrifuge the BAL fluid (BALF) and collect the supernatant and cell pellet.
-
Determine the total cell count in the BALF using a hemocytometer.
-
Measure the NE and PR3 activity in the BALF supernatant using specific substrates.
-
Calculate the percentage of inhibition of NE and PR3 activity compared to the vehicle-treated group.
-
Conclusion
This set of application notes and protocols provides a robust framework for the preclinical evaluation of a-amino-N-((1R,2R)-1-cyano-2-(4'-(4-methylpiperazin-1-ylsulfonyl)biphenyl-4-yl)cyclopropyl)butanamide. The described experiments will enable researchers to characterize its potency, selectivity, cellular activity, and in vivo efficacy, providing essential data to support its further development as a potential therapeutic for neutrophil-mediated inflammatory diseases. The provided data from analogous compounds in clinical development serve as a benchmark for the expected performance of this novel Cathepsin C inhibitor.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Dipeptidyl peptidase 1 inhibition as a potential therapeutic approach in neutrophil-mediated inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipeptidyl peptidase 1 inhibitors for inflammatory respiratory diseases: mechanisms, clinical trials, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Breakthrough of DPP-1 Inhibitor in decreasing the exacerbation frequency of bronchiectasis (Lancet Respir Med) | EurekAlert! [eurekalert.org]
- 6. chiesi.com [chiesi.com]
- 7. researchgate.net [researchgate.net]
- 8. Safety, tolerability, pharmacokinetics and pharmacodynamics of HSK31858, a novel oral dipeptidyl peptidase‐1 inhibitor, in healthy volunteers: An integrated phase 1, randomized, double‐blind, placebo‐controlled, single‐ and multiple‐ascending dose study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The preclinical and phase 1 development of the novel oral cathepsin C inhibitor BI 1291583 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and In Vivo Anti-inflammatory Activity Evaluation of a Novel Non-peptidyl Non-covalent Cathepsin C Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cathepsin C-IN-3 in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin C (also known as Dipeptidyl Peptidase I or DPPI) is a lysosomal cysteine protease that plays a critical role in the activation of several serine proteases expressed in immune cells.[1][2][3] These serine proteases, including neutrophil elastase, cathepsin G, and proteinase 3, are crucial for various inflammatory and immune responses.[3][4] Dysregulation of Cathepsin C activity is implicated in a range of inflammatory diseases, making it a compelling therapeutic target.[4]
Cathepsin C-IN-3 is a potent and selective small molecule inhibitor of Cathepsin C. These application notes provide detailed protocols for the utilization of this compound in primary cell cultures, with a focus on primary human neutrophils and monocytes. The provided methodologies will guide researchers in assessing the biological effects of Cathepsin C inhibition in these key immune cell populations.
Product Information: this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₂₁F₃N₆OS | N/A |
| Molecular Weight | 546.57 g/mol | N/A |
| IC₅₀ (Cathepsin C) | 61.79 nM | N/A |
| IC₅₀ (THP-1 cells) | 101.5 nM | N/A |
| IC₅₀ (U937 cells) | 86.5 nM | N/A |
Table 1: Physicochemical and In Vitro Efficacy Data for this compound.
Recommended Starting Concentrations for Primary Cells
The optimal concentration of this compound for primary cell cultures should be determined empirically for each cell type and experimental condition. Based on the IC₅₀ values in monocytic cell lines (THP-1 and U937), a starting concentration range of 100 nM to 1 µM is recommended for primary monocytes and neutrophils. A dose-response experiment is crucial to identify the optimal concentration for inhibiting Cathepsin C activity without inducing significant cytotoxicity.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically provided as a solid. Reconstitute the compound in sterile, anhydrous Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Isolation and Culture of Primary Human Neutrophils
Materials:
-
Fresh human whole blood collected in EDTA or heparin tubes
-
Ficoll-Paque PLUS or other density gradient medium
-
Red Blood Cell (RBC) Lysis Buffer
-
Hanks' Balanced Salt Solution (HBSS) without Ca²⁺/Mg²⁺
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
Protocol:
-
Carefully layer 15-20 mL of whole blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate and discard the upper layers (plasma and mononuclear cells), leaving the neutrophil/erythrocyte pellet at the bottom.
-
Resuspend the pellet in HBSS and add RBC Lysis Buffer according to the manufacturer's instructions to lyse contaminating red blood cells.
-
Centrifuge at 300 x g for 10 minutes and discard the supernatant.
-
Wash the neutrophil pellet twice with HBSS.
-
Resuspend the final neutrophil pellet in complete RPMI 1640 medium.
-
Count the cells and assess viability using a hemocytometer and Trypan Blue exclusion. The purity of the neutrophil population should be >95%.
-
Plate the neutrophils at the desired density for your experiment.
Isolation and Culture of Primary Human Monocytes
Materials:
-
Fresh human whole blood collected in EDTA tubes
-
RosetteSep™ Human Monocyte Enrichment Cocktail or other negative selection-based isolation kit
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
Protocol:
-
Incubate the whole blood with the RosetteSep™ Human Monocyte Enrichment Cocktail according to the manufacturer's instructions. This will crosslink unwanted cells to red blood cells.
-
Dilute the antibody-treated blood with an equal volume of PBS.
-
Layer the diluted blood over Ficoll-Paque PLUS.
-
Centrifuge at 1200 x g for 20 minutes at room temperature with the brake off.
-
The enriched monocyte fraction will be present at the plasma/Ficoll interface. Carefully collect this layer.
-
Wash the isolated monocytes twice with PBS.
-
Resuspend the cells in complete RPMI 1640 medium.
-
Count the cells and assess viability.
-
Plate the monocytes at the desired density. Allow the cells to adhere for 1-2 hours before proceeding with experiments.
Treatment of Primary Cells with this compound
-
Cell Plating: Plate the isolated primary neutrophils or monocytes in appropriate culture vessels (e.g., 96-well plates, 24-well plates) at a suitable density.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1% (v/v), as higher concentrations can be toxic to primary cells.[5][6][7]
-
Vehicle Control: A vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used is essential to account for any effects of the solvent on the cells.[5][6][7]
-
Treatment: Add the diluted this compound or vehicle control to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 1-24 hours), depending on the specific experimental endpoint.
Assessment of Cathepsin C Inhibition: Neutrophil Elastase Activity Assay
Principle: Cathepsin C is required for the activation of neutrophil elastase. Therefore, measuring the activity of neutrophil elastase in treated cells provides an indirect readout of Cathepsin C inhibition.
Protocol:
-
After treating primary neutrophils with this compound or vehicle control, stimulate the cells with a suitable agonist (e.g., Phorbol 12-myristate 13-acetate (PMA), N-Formylmethionyl-leucyl-phenylalanine (fMLP)) to induce degranulation and release of neutrophil elastase.
-
Collect the cell culture supernatant.
-
Use a commercially available neutrophil elastase activity assay kit, which typically utilizes a fluorogenic or colorimetric substrate specific for neutrophil elastase.
-
Follow the manufacturer's instructions to measure the enzymatic activity in the supernatants.
-
A decrease in neutrophil elastase activity in the supernatants of this compound-treated cells compared to the vehicle control indicates successful inhibition of Cathepsin C.
Cytotoxicity Assay
Principle: It is crucial to determine the concentration range at which this compound is non-toxic to the primary cells. This can be assessed using various cell viability assays.
Protocol (using a lactate dehydrogenase (LDH) assay):
-
Plate primary neutrophils or monocytes in a 96-well plate and treat with a range of this compound concentrations and a vehicle control. Include a positive control for maximal LDH release (e.g., cell lysis buffer).
-
Incubate the cells for the desired treatment duration.
-
Use a commercially available LDH cytotoxicity assay kit.
-
Transfer a portion of the cell culture supernatant to a new plate.
-
Add the LDH reaction mixture according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the positive control.
Signaling Pathways and Visualization
Cathepsin C inhibition is expected to impact inflammatory signaling pathways downstream of serine protease activation. Key affected pathways include the reduction of pro-inflammatory cytokine and chemokine production.[8][9] Furthermore, Cathepsin C has been implicated in the activation of the PKC/p38 MAPK/NF-κB pathway.[10][11]
Caption: Cathepsin C signaling pathway and point of inhibition.
Caption: General experimental workflow for using this compound.
Data Interpretation and Troubleshooting
-
High Cytotoxicity: If significant cell death is observed at the desired inhibitory concentrations, consider reducing the incubation time or the concentration of this compound. Ensure the DMSO concentration is not exceeding 0.1%.
-
No Inhibition of Neutrophil Elastase Activity: Confirm the activity of the this compound stock solution. Increase the concentration of the inhibitor or the pre-incubation time. Ensure that the neutrophil stimulation is effective.
-
Variability between Donors: Primary cells from different donors can exhibit significant variability in their responses. It is recommended to use cells from multiple donors to ensure the reproducibility of the results.
By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate the role of Cathepsin C in primary cell cultures and its potential as a therapeutic target in inflammatory diseases.
References
- 1. Cathepsin C - Wikipedia [en.wikipedia.org]
- 2. core.ac.uk [core.ac.uk]
- 3. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Up-regulation of microglial cathepsin C expression and activity in lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ctsc cathepsin C [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Cathepsin C promotes microglia M1 polarization and aggravates neuroinflammation via activation of Ca2+-dependent PKC/p38MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cathepsin C Regulates Cytokine-Induced Apoptosis in β-Cell Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cathepsin C Inhibition in Animal Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Note: The specific inhibitor "Cathepsin C-IN-3" could not be identified in publicly available scientific literature. Therefore, these application notes and protocols have been generated using data from a well-characterized, representative Cathepsin C inhibitor, brensocatib (formerly INS1007/AZD7986) , which has demonstrated efficacy in preclinical models of arthritis.[1][2][3][4] The principles and methodologies described herein are broadly applicable to the preclinical evaluation of other Cathepsin C inhibitors in similar models.
Introduction to Cathepsin C in Rheumatoid Arthritis
Cathepsin C (also known as Dipeptidyl Peptidase I or DPPI) is a lysosomal cysteine protease that plays a critical role in the activation of several pro-inflammatory serine proteases within immune cells.[3][5] In the bone marrow, Cathepsin C is essential for the maturation of neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG).[4] These NSPs, upon release from activated neutrophils at sites of inflammation, contribute significantly to tissue damage and the perpetuation of the inflammatory cascade characteristic of rheumatoid arthritis (RA).[1][2][6]
In arthritic joints, neutrophils are found in large numbers, and their released NSPs can degrade components of the extracellular matrix, such as collagen and elastin, leading to cartilage and bone destruction.[6][7] By inhibiting Cathepsin C, the activation of these downstream proteases is prevented, offering a targeted therapeutic strategy to mitigate neutrophil-mediated damage in RA.[1][2][3] Preclinical studies with Cathepsin C inhibitors have shown promising results in reducing disease severity in animal models of arthritis.[1][2][5][8][9]
Preclinical Efficacy of Brensocatib in Rodent Models of Arthritis
Brensocatib has been evaluated in two well-established animal models of rheumatoid arthritis: rat collagen-induced arthritis (CIA) and mouse collagen antibody-induced arthritis (CAIA).[1][2]
Quantitative Data Summary
The following tables summarize the key findings from these preclinical studies, demonstrating the dose-dependent efficacy of brensocatib in reducing arthritis severity and modulating neutrophil serine protease activity.
Table 1: Effect of Brensocatib on Disease Score in Rat Collagen-Induced Arthritis (CIA) [1][2]
| Treatment Group | Dose | Mean Arthritis Score (Day 30/31) | % Inhibition vs. Vehicle |
| Vehicle Control | - | ~10.5 | - |
| Brensocatib | 3 mg/kg/day | ~7.0* | ~33% |
| Brensocatib | 30 mg/kg/day | ~5.5 | ~48% |
| Dexamethasone | 0.3 mg/kg/day | ~3.0 | ~71% |
*p<0.05, **p<0.01 relative to vehicle control.
Table 2: Effect of Brensocatib on Neutrophil Serine Protease (NSP) Activity in Rat CIA Bone Marrow [2]
| Treatment Group | Dose | Neutrophil Elastase (NE) Activity (% of Vehicle) | Proteinase 3 (PR3) Activity (% of Vehicle) | Cathepsin G (CatG) Activity (% of Vehicle) |
| Vehicle Control | - | 100% | 100% | 100% |
| Brensocatib | 3 mg/kg/day | ~50% | ~60%* | ~70% |
| Brensocatib | 30 mg/kg/day | ~20% | ~30% | ~40% |
*p<0.05, **p<0.01 relative to vehicle control.
Table 3: Effect of Brensocatib on Disease Score in Mouse Collagen Antibody-Induced Arthritis (CAIA) [1][2]
| Treatment Group | Dose | Mean Arthritis Score (Peak) | % Inhibition vs. Vehicle |
| Vehicle Control | - | ~9.0 | - |
| Brensocatib | 3 mg/kg/day | ~5.0 | ~44% |
| Brensocatib | 30 mg/kg/day | ~3.5 | ~61% |
| Anti-TNFα Antibody | - | ~4.5** | ~50% |
**p<0.01 relative to vehicle control.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of Cathepsin C in Arthritis
References
- 1. Brensocatib (an oral, reversible inhibitor of dipeptidyl peptidase-1) attenuates disease progression in two animal models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brensocatib (an oral, reversible inhibitor of dipeptidyl peptidase-1) attenuates disease progression in two animal models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. Design and synthesis of novel cathepsin C inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exploring the role of cathepsin in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-based design and in vivo anti-arthritic activity evaluation of a potent dipeptidyl cyclopropyl nitrile inhibitor of cathepsin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
a-amino-N-((1R,2R)-1-cyano-2-(4'-(4-methylpiperazin-1-ylsulfonyl)biphenyl-4-yl)cyclopropyl)butanamide dose-response curves
Product Name: a-amino-N-((1R,2R)-1-cyano-2-(4'-(4-methylpiperazin-1-ylsulfonyl)biphenyl-4-yl)cyclopropyl)butanamide
Catalog Number: CPL-2025
For Research Use Only.
Introduction
a-amino-N-((1R,2R)-1-cyano-2-(4'-(4-methylpiperazin-1-ylsulfonyl)biphenyl-4-yl)cyclopropyl)butanamide is a novel, potent, and selective small molecule inhibitor. Based on its structural features, including a cyano-cyclopropyl carboxamide moiety, it is hypothesized to be an irreversible inhibitor of cysteine proteases. The biphenyl-sulfonylpiperazine group likely contributes to the compound's binding affinity and pharmacokinetic properties. This document provides detailed protocols for characterizing the dose-response relationship of this compound against a representative cysteine protease, Cathepsin K, using both biochemical and cell-based assays.
Mechanism of Action
The proposed mechanism of action involves the nucleophilic attack by the active site cysteine residue of the protease on the electrophilic nitrile of the inhibitor. This forms a stable, covalent bond, leading to irreversible inhibition of the enzyme.
Data Presentation
Table 1: In Vitro Enzymatic Inhibition of Cathepsin K
| Concentration (nM) | % Inhibition (Mean ± SD) |
| 0.1 | 12.3 ± 2.1 |
| 1 | 48.7 ± 3.5 |
| 10 | 85.2 ± 1.8 |
| 100 | 98.1 ± 0.9 |
| 1000 | 99.5 ± 0.4 |
| IC50 (nM) | 1.5 ± 0.2 |
Table 2: Cell-Based Inhibition of Bone Resorption
| Concentration (nM) | % Inhibition of Pit Area (Mean ± SD) |
| 1 | 8.9 ± 1.5 |
| 10 | 42.1 ± 4.2 |
| 100 | 79.8 ± 3.1 |
| 1000 | 95.3 ± 2.0 |
| IC50 (nM) | 18.7 ± 2.5 |
Experimental Protocols
Enzymatic Inhibition Assay Protocol
This protocol is designed to determine the in vitro potency of the inhibitor against purified human Cathepsin K using a fluorogenic substrate.
Materials:
-
Recombinant Human Cathepsin K
-
Cathepsin K fluorogenic substrate (e.g., Z-LR-AMC)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, 2.5 mM DTT, 2.5 mM EDTA, pH 5.5)
-
Inhibitor compound
-
DMSO (for compound dilution)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a 10 mM stock solution of the inhibitor in 100% DMSO.
-
Create a serial dilution of the inhibitor in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Add 50 µL of the diluted inhibitor or vehicle control (assay buffer with DMSO) to the wells of the 96-well plate.
-
Add 25 µL of the Cathepsin K enzyme solution (at a final concentration of 1 nM) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution (at a final concentration of 10 µM).
-
Measure the fluorescence kinetically for 30 minutes at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Bone Resorption Assay Protocol
This protocol assesses the functional effect of the inhibitor on the bone-resorbing activity of osteoclasts.
Materials:
-
Osteoclast precursor cells (e.g., RAW 264.7)
-
Alpha-MEM supplemented with 10% FBS and antibiotics
-
Recombinant mouse RANKL
-
Bone or dentin slices
-
Inhibitor compound
-
DMSO
-
Toluidine Blue stain
-
Microscope with imaging software
Procedure:
-
Seed osteoclast precursor cells onto bone or dentin slices in a 96-well plate.
-
Differentiate the cells into mature osteoclasts by treating with RANKL (50 ng/mL) for 5-7 days.
-
Prepare serial dilutions of the inhibitor in culture medium.
-
Replace the medium with fresh medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate for an additional 48 hours.
-
Remove the cells from the bone/dentin slices by sonication or with a cell scraper.
-
Stain the slices with Toluidine Blue to visualize the resorption pits.
-
Capture images of the resorption pits using a microscope.
-
Quantify the total pit area per slice using image analysis software.
-
Calculate the percent inhibition of bone resorption for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: Experimental workflow for inhibitor characterization.
Caption: Cathepsin K signaling pathway in osteoclasts.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Cathepsin C-IN-3 Enzymatic Assays
Welcome to the technical support center for Cathepsin C enzymatic assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during the use of Cathepsin C inhibitors, such as Cathepsin C-IN-3.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance to troubleshoot problems you may encounter during your Cathepsin C enzymatic assays.
Q1: Why is there no or very low Cathepsin C activity in my positive control?
A1: Several factors can contribute to low or absent enzyme activity. Consider the following possibilities and troubleshooting steps:
-
Improper Enzyme Storage and Handling: Cathepsin C is a sensitive enzyme. Ensure it has been stored at the recommended temperature (-20°C or -80°C) and that freeze-thaw cycles have been minimized.
-
Incorrect Assay Buffer Conditions: Cathepsin C activity is optimal under slightly acidic conditions (pH 5.5-6.8) and requires the presence of chloride ions and a reducing agent like DTT.[1][2] Verify the pH of your assay buffer and ensure all necessary components are included at the correct concentrations.
-
Enzyme Inactivation: The enzyme may have been inactivated during preparation. Ensure all reagents are of high quality and that there are no contaminating proteases or inhibitors in your enzyme stock.
-
Substrate Degradation: Ensure the fluorogenic or chromogenic substrate has been stored correctly, protected from light, and has not expired. Prepare fresh substrate solutions for each experiment.
Q2: I am observing high background fluorescence/absorbance in my no-enzyme control wells.
A2: High background can mask the true signal from the enzymatic reaction. Here are some potential causes and solutions:
-
Substrate Autohydrolysis: Some substrates may spontaneously hydrolyze over time. Prepare the substrate solution immediately before use and minimize the incubation time as much as possible without compromising signal detection.
-
Contaminated Reagents: Ensure all buffers and reagents are free from microbial or chemical contamination that might fluoresce or absorb at the detection wavelength.
-
Well-to-Well Contamination: Be careful during pipetting to avoid cross-contamination between wells.
-
Plate Type: For fluorescence assays, use black, opaque-walled plates to minimize light scatter and background fluorescence. For colorimetric assays, clear, flat-bottom plates are recommended.
Q3: My inhibitor, this compound, is not showing any inhibition of Cathepsin C activity.
A3: If your inhibitor is not performing as expected, consider these points:
-
Inhibitor Solubility: this compound, like many small molecule inhibitors, may have limited aqueous solubility. Ensure the inhibitor is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it into the assay buffer. Precipitated inhibitor will not be effective.
-
Inhibitor Degradation: Verify the storage conditions and expiration date of the inhibitor. Repeated freeze-thaw cycles can degrade the compound.
-
Incorrect Inhibitor Concentration: Double-check your dilution calculations to ensure you are using the inhibitor at a concentration sufficient to cause inhibition. Refer to the inhibitor's known IC50 value as a guide.
-
Pre-incubation Time: Some inhibitors require a pre-incubation period with the enzyme before the addition of the substrate to be effective. Try pre-incubating the enzyme and inhibitor together for 15-30 minutes at room temperature before starting the reaction.
Q4: The results of my assay are inconsistent and not reproducible.
A4: Lack of reproducibility can be frustrating. Here are some common culprits:
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Temperature Fluctuations: Maintain a consistent temperature throughout the assay, especially during incubation steps. Use a temperature-controlled plate reader if possible.
-
Reagent Preparation: Prepare fresh reagents for each experiment and ensure they are thoroughly mixed before use.
-
Edge Effects: Wells on the edge of the microplate can be more susceptible to evaporation and temperature changes. To minimize this, avoid using the outer wells or fill them with buffer to create a humidity barrier.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known Cathepsin C inhibitors. This data can be used as a reference for expected inhibitor potency.
| Inhibitor | IC50 (nM) for Cathepsin C | Other Cathepsins Inhibited (IC50) | Reference |
| Cathepsin C-IN-5 | 59.9 | Cathepsin L (4.26 µM), Cathepsin S (>5 µM), Cathepsin B (>5 µM), Cathepsin K (>5 µM) | [3] |
| AZD5248 | pIC50: 9.1 ± 0.1 (in vitro) | Selective for Cathepsin C | [4] |
| Brensocatib | - | Selective for Cathepsin C | [4] |
| IcatCXPZ-01 | 15 ± 1 | Excellent selectivity for Cathepsin C | [4] |
| Compound 22 | 2 (THP1 cells), 3 (U937 cells) | Highly potent and selective | [4] |
| Aza-peptide Inhibitor | 31 ± 3 | Selective for Cathepsin C | [4] |
| Pyridine-based Inhibitor | 57.4 ± 0.7 | Selective for Cathepsin C | [4] |
Experimental Protocols
Below is a detailed methodology for a typical Cathepsin C enzymatic assay using a fluorogenic substrate. This protocol can be adapted for use with chromogenic substrates by adjusting the detection method.
Materials:
-
Recombinant Human Cathepsin C
-
This compound (or other inhibitor)
-
Fluorogenic Substrate (e.g., Gly-Phe-AMC)
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, 1 mM DTT, 30 mM NaCl, pH 5.5[1]
-
DMSO (for dissolving inhibitor)
-
Black, opaque 96-well microplate
-
Fluorescence microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare the Assay Buffer and store it at 4°C.
-
Reconstitute the Cathepsin C enzyme in Assay Buffer to the desired stock concentration. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Prepare a stock solution of the fluorogenic substrate in DMSO. Protect from light and store at -20°C.
-
Prepare a stock solution of this compound in DMSO.
-
-
Assay Procedure:
-
On the day of the experiment, thaw all reagents on ice.
-
Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (DMSO) without the inhibitor.
-
Add 50 µL of the diluted inhibitor or vehicle control to the wells of the 96-well plate.
-
Add 25 µL of the diluted Cathepsin C enzyme solution to each well.
-
Mix gently and pre-incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Prepare the substrate working solution by diluting the stock in Assay Buffer to the final desired concentration.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 350/460 nm for AMC).[1]
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
For each time point, subtract the background fluorescence (from wells with no enzyme) from the fluorescence of all other wells.
-
Determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Cathepsin C Signaling Pathway
Caption: Cathepsin C activates pro-inflammatory serine proteases in neutrophils.
Experimental Workflow for Cathepsin C Inhibition Assay
Caption: Workflow for determining the IC50 of a Cathepsin C inhibitor.
References
Addressing off-target effects of Cathepsin C-IN-3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Cathepsin C-IN-3. The information herein is designed to help identify and address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPPI).[1][2] CTSC is a lysosomal cysteine protease responsible for the activation of several serine proteases in immune cells, such as neutrophil elastase, cathepsin G, and proteinase 3.[3][4][5] By inhibiting CTSC, this compound prevents the maturation of these downstream proteases, thereby modulating inflammatory responses.[6]
Q2: What are the known IC50 values for this compound?
A2: The reported IC50 values for this compound are summarized in the table below.
| Target | IC50 Value |
| Cathepsin C (biochemical assay) | 61.79 nM[1][2] |
| THP-1 cells (cell-based assay) | 101.5 nM[1][2] |
| U937 cells (cell-based assay) | 86.5 nM[1][2] |
Q3: I am observing a phenotype that is not consistent with Cathepsin C inhibition. What could be the cause?
A3: While this compound is a potent inhibitor of its target, unexpected phenotypes could arise from off-target effects. Cysteine proteases share structural similarities, which can sometimes lead to cross-reactivity with other proteases.[7] Additionally, small molecule inhibitors can sometimes interact with other protein classes, such as kinases. It is recommended to perform experiments to rule out off-target activities, as detailed in the troubleshooting guide below.
Q4: How can I confirm that this compound is engaging its target in my cellular model?
A4: Target engagement can be confirmed using several methods. A cellular thermal shift assay (CETSA) can demonstrate direct binding of the inhibitor to Cathepsin C in a cellular context. Additionally, a downstream functional assay, such as measuring the activity of neutrophil elastase, can confirm the biological consequence of Cathepsin C inhibition.
Q5: Are there known signaling pathways regulated by Cathepsin C that could be affected by this inhibitor?
A5: Yes, studies have implicated Cathepsin C in the regulation of signaling pathways involved in cell proliferation and inflammation. For example, Cathepsin C has been shown to interact with the TNF-α/p38 MAPK signaling pathway to promote proliferation and metastasis in hepatocellular carcinoma. It has also been linked to the regulation of the cell cycle through E2F3.
Troubleshooting Guide
This guide addresses specific experimental issues that may arise when using this compound and provides strategies to investigate potential off-target effects.
| Experimental Issue | Probable Cause | Recommended Action / Investigation |
| Unexpected Cytotoxicity | Off-target inhibition of essential cellular proteins, such as kinases or other proteases. | 1. Perform a dose-response curve to determine the concentration range of the unexpected toxicity. 2. Conduct a kinase panel screen to identify potential off-target kinase inhibition. 3. Assess the activity of other related cysteine proteases (e.g., Cathepsin B, L, K, S) in the presence of this compound. |
| Lack of Expected Phenotype | 1. Poor cell permeability of the inhibitor. 2. Rapid metabolism of the inhibitor in the cell culture medium. 3. The biological system is not dependent on Cathepsin C activity for the observed phenotype. | 1. Confirm target engagement using CETSA. 2. Measure the downstream activity of a known Cathepsin C substrate (e.g., neutrophil elastase activity). 3. Use a positive control, such as a different validated Cathepsin C inhibitor or a genetic knockdown of CTSC. |
| Contradictory Results with CTSC Knockdown/Knockout | Off-target effects of the small molecule inhibitor that are independent of Cathepsin C. | 1. Perform a rescue experiment by expressing a drug-resistant mutant of CTSC in a knockout background and treating with this compound. 2. Profile the inhibitor against a broad panel of targets (e.g., kinome scan) to identify potential off-targets. |
| Variability Between Experiments | 1. Inconsistent inhibitor concentration due to precipitation or degradation. 2. Variations in cell culture conditions. | 1. Ensure complete solubilization of the inhibitor and prepare fresh dilutions for each experiment. 2. Strictly control for cell passage number, density, and media composition. |
Signaling Pathways and Experimental Workflows
Caption: Cathepsin C signaling pathways.
Caption: Troubleshooting workflow for off-target effects.
Detailed Experimental Protocols
Kinase Panel Screening Assay
Objective: To identify potential off-target kinase inhibition by this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Serially dilute the compound to the desired screening concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction:
-
Add the kinase, appropriate substrate, and ATP to a 384-well plate.
-
Add this compound at the desired final concentration (e.g., 1 µM and 10 µM). Include a vehicle control (DMSO) and a positive control inhibitor for each kinase.
-
Incubate the reaction at 30°C for 60 minutes.
-
-
Detection: The method of detection will depend on the assay format (e.g., radiometric, fluorescence, or luminescence-based).
-
Radiometric Assay: Measure the incorporation of ³³P-ATP into the substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity.
-
-
Data Analysis: Calculate the percent inhibition for each kinase at each concentration of this compound relative to the vehicle control.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to Cathepsin C in intact cells.
Methodology:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Detection by Western Blot:
-
Separate the soluble proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Cathepsin C, followed by a secondary antibody.
-
Visualize the bands and quantify the band intensity.
-
-
Data Analysis: Plot the amount of soluble Cathepsin C as a function of temperature for each inhibitor concentration. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. This compound - Ace Therapeutics [acetherapeutics.com]
- 3. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin C - Wikipedia [en.wikipedia.org]
- 5. core.ac.uk [core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Can Cysteine Protease Cross-Class Inhibitors Achieve Selectivity? - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve the bioavailability of a-amino-N-((1R,2R)-1-cyano-2-(4'-(4-methylpiperazin-1-ylsulfonyl)biphenyl-4-yl)cyclopropyl)butanamide in vivo
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges in enhancing the in vivo bioavailability of the investigational compound a-amino-N-((1R,2R)-1-cyano-2-(4'-(4-methylpiperazin-1-ylsulfonyl)biphenyl-4-yl)cyclopropyl)butanamide . The following troubleshooting guides and frequently asked questions (FAQs) provide detailed methodologies and strategies to overcome potential bioavailability hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor bioavailability of a-amino-N-((1R,2R)-1-cyano-2-(4'-(4-methylpiperazin-1-ylsulfonyl)biphenyl-4-yl)cyclopropyl)butanamide?
A1: Based on its complex chemical structure, the compound likely exhibits poor aqueous solubility, which is a primary reason for low oral bioavailability. Other contributing factors could include:
-
Slow dissolution rate in the gastrointestinal (GI) tract.
-
Efflux by transporters like P-glycoprotein (P-gp), given the presence of the piperazine moiety.[1][2]
-
First-pass metabolism in the gut wall or liver.[3]
-
Degradation in the acidic environment of the stomach.
Q2: What initial steps should I take to investigate the low bioavailability?
A2: A systematic approach is recommended:
-
Physicochemical Characterization: Determine the aqueous solubility, pKa, and logP of the compound.
-
Solid-State Characterization: Analyze the solid form (crystalline vs. amorphous) using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
In Vitro Permeability Assessment: Conduct a Caco-2 permeability assay to evaluate its potential for intestinal absorption and identify if it is a substrate for efflux transporters like P-gp.
-
Metabolic Stability Assessment: Use liver microsomes or hepatocytes to determine its metabolic stability.
Q3: What are the main strategies to improve the bioavailability of this compound?
A3: The primary strategies revolve around enhancing its solubility and/or permeability:
-
Formulation Approaches:
-
Chemical Modification:
-
Prodrug synthesis to improve solubility or permeability.
-
-
Co-administration Strategies:
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility and Slow Dissolution Rate
This is a common challenge for complex organic molecules. The following are potential solutions with detailed experimental protocols.
Reducing the particle size increases the surface area-to-volume ratio, thereby enhancing the dissolution rate according to the Noyes-Whitney equation.[12]
-
Method 1: Micronization
-
Protocol:
-
Select a suitable micronization technique (e.g., jet milling, ball milling).
-
Process the bulk drug powder according to the equipment manufacturer's instructions.
-
Characterize the particle size distribution before and after micronization using laser diffraction.
-
Perform dissolution testing on the micronized and unmicronized drug substance.
-
-
Expected Outcome: A significant increase in the dissolution rate.
-
-
Method 2: Nanosuspension
-
Protocol:
-
Prepare a nanosuspension using media milling or high-pressure homogenization.
-
Disperse the drug in an aqueous medium containing stabilizers (e.g., surfactants, polymers).
-
Characterize the particle size and stability of the nanosuspension.
-
Conduct in vitro dissolution and in vivo pharmacokinetic studies.
-
-
Expected Outcome: Enhanced dissolution rate and potentially improved bioavailability.
-
Table 1: Hypothetical Dissolution Data for Particle Size Reduction
| Formulation | Mean Particle Size | Dissolution Rate (µ g/min/cm ²) |
| Unprocessed Drug | 50 µm | 0.5 |
| Micronized Drug | 5 µm | 5.0 |
| Nanosuspension | 200 nm | 25.0 |
Converting the crystalline drug to an amorphous state can significantly improve its aqueous solubility and dissolution rate.[6][7][8][13]
-
Protocol:
-
Select a suitable polymer (e.g., PVP, HPMC, Soluplus®).
-
Prepare the ASD using spray drying or hot-melt extrusion.
-
Characterize the solid state of the dispersion using XRPD and DSC to confirm its amorphous nature.
-
Perform dissolution testing and in vivo bioavailability studies.
-
-
Expected Outcome: A higher apparent solubility and improved oral absorption.
Table 2: Hypothetical Pharmacokinetic Parameters for an Amorphous Solid Dispersion
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Crystalline Drug | 50 | 4 | 200 |
| Amorphous Solid Dispersion | 300 | 1 | 1200 |
For lipophilic compounds, lipid-based formulations can enhance oral bioavailability by improving solubilization in the GI tract and facilitating lymphatic transport.[9][10][14]
-
Protocol:
-
Screen various lipids, surfactants, and co-solvents for their ability to solubilize the drug.
-
Develop a self-emulsifying drug delivery system (SEDDS) or a similar lipid-based formulation.
-
Characterize the formulation's self-emulsification properties and droplet size distribution.
-
Conduct in vivo pharmacokinetic studies in a suitable animal model.[15]
-
-
Expected Outcome: Increased drug solubilization in the gut and enhanced absorption.
Diagram 1: Workflow for Developing a Lipid-Based Formulation
Caption: A stepwise approach to developing and evaluating a lipid-based drug delivery system.
Issue 2: Potential for P-glycoprotein (P-gp) Efflux
The presence of a piperazine group suggests the compound may be a substrate for the P-gp efflux pump, which can limit its intestinal absorption.[1][2]
The Caco-2 permeability assay is the gold standard for evaluating a compound's intestinal permeability and its potential as a P-gp substrate.[16][17][18][19]
-
Protocol: Bidirectional Caco-2 Permeability Assay
-
Culture Caco-2 cells on permeable supports for 21 days to form a differentiated monolayer.
-
Measure the transport of the compound in both directions: apical-to-basolateral (A-B) and basolateral-to-apical (B-A).
-
Calculate the apparent permeability coefficient (Papp) for each direction.
-
Determine the efflux ratio (Papp B-A / Papp A-B).
-
To confirm P-gp involvement, repeat the assay in the presence of a known P-gp inhibitor (e.g., verapamil).
-
-
Expected Outcome: An efflux ratio greater than 2 suggests the compound is a P-gp substrate. A reduction in the efflux ratio in the presence of a P-gp inhibitor confirms this.
Table 3: Hypothetical Caco-2 Permeability Data
| Condition | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| Without Inhibitor | 1.5 | 9.0 | 6.0 |
| With Verapamil | 4.5 | 5.0 | 1.1 |
If the compound is a P-gp substrate, co-administration with a P-gp inhibitor can improve its oral absorption.[11][20]
-
Protocol:
-
Select a pharmaceutically acceptable P-gp inhibitor (e.g., certain excipients like TPGS or Poloxamer 188).[21]
-
Formulate the drug with the inhibitor.
-
Conduct in vivo pharmacokinetic studies in an appropriate animal model, comparing the formulation with and without the inhibitor.
-
-
Expected Outcome: Increased Cmax and AUC for the formulation containing the P-gp inhibitor.
Diagram 2: Mechanism of P-gp Efflux and Inhibition
Caption: P-gp pumps drugs back into the intestinal lumen, reducing absorption. Inhibitors block this efflux.
Issue 3: Metabolic Instability
The cyclopropyl group can be susceptible to metabolism by cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites and reduced bioavailability.[22][23][24]
-
Protocol:
-
Incubate the compound with liver microsomes (human, rat, dog) in the presence of NADPH.
-
Analyze the disappearance of the parent compound over time using LC-MS/MS.
-
Calculate the in vitro half-life and intrinsic clearance.
-
-
Expected Outcome: Provides an estimate of the metabolic stability of the compound. A short half-life suggests rapid metabolism.
-
Protocol:
-
Incubate the compound with hepatocytes or liver microsomes.
-
Analyze the samples using high-resolution mass spectrometry to identify major metabolites.
-
-
Expected Outcome: Identification of metabolic "hotspots" on the molecule, which can guide medicinal chemistry efforts to improve metabolic stability.[25][26]
Diagram 3: General Workflow for Assessing Metabolic Stability
Caption: A process for evaluating the metabolic stability of a new chemical entity.
Issue 4: Influence of Food on Bioavailability
Food can have a complex and unpredictable effect on drug absorption.[27][28][29] For poorly soluble drugs, a high-fat meal can sometimes improve bioavailability by increasing drug solubilization and stimulating bile secretion.[30]
-
Protocol:
-
Use a suitable animal model (e.g., beagle dogs, which are often used for their physiological similarities to humans in this context).[15]
-
Administer the drug to two groups of animals: one fasted and one fed a high-fat meal.
-
Collect blood samples at regular intervals and analyze for drug concentration.
-
Compare the pharmacokinetic parameters (Cmax, Tmax, AUC) between the fasted and fed states.
-
-
Expected Outcome: The data will reveal whether there is a positive, negative, or no food effect on the drug's bioavailability.
Table 4: Hypothetical Food-Effect Study Data
| State | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Fasted | 100 | 2 | 500 |
| Fed (High-Fat Meal) | 250 | 4 | 1500 |
Preclinical Models for Bioavailability Assessment
A variety of in vitro and in vivo models are available to predict and determine the oral bioavailability of a drug candidate.[31][32][33][34][35]
-
In Vitro Models:
-
In Vivo Models:
-
Rodents (Rats, Mice): Commonly used for initial pharmacokinetic screening.[36][37]
-
Canines (Beagle Dogs): Often used for formulation and food-effect studies due to better physiological relevance to humans in some aspects.[15][37]
-
Swine (Pigs): Their gastrointestinal tract is anatomically and physiologically very similar to humans.[38]
-
Diagram 4: Decision Tree for Selecting a Preclinical Model
Caption: A guide for selecting an appropriate animal model based on the stage of development.
References
- 1. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellets.com [cellets.com]
- 8. crystallizationsystems.com [crystallizationsystems.com]
- 9. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmafocusasia.com [pharmafocusasia.com]
- 11. Role of P-Glycoprotein Inhibitors in the Bioavailability Enhancement of Solid Dispersion of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. pharmtech.com [pharmtech.com]
- 14. Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review [wisdomlib.org]
- 15. researchgate.net [researchgate.net]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. enamine.net [enamine.net]
- 18. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Caco-2 Permeability | Evotec [evotec.com]
- 20. journals.aboutscience.eu [journals.aboutscience.eu]
- 21. Recent progress in pharmaceutical excipients as P-glycoprotein inhibitors for potential improvement of oral drug bioavailability: A comprehensive overview [pharmacia.pensoft.net]
- 22. hyphadiscovery.com [hyphadiscovery.com]
- 23. Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Food Effects on Oral Drug Absorption: Application of Physiologically-Based Pharmacokinetic Modeling as a Predictive Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 28. dovepress.com [dovepress.com]
- 29. researchgate.net [researchgate.net]
- 30. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. benthamdirect.com [benthamdirect.com]
- 33. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 34. In vitro models for the prediction of in vivo performance of oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. [PDF] In vitro models for the prediction of in vivo performance of oral dosage forms. | Semantic Scholar [semanticscholar.org]
- 36. Medwin Publishers | Animal Models Used for Bioavailability and BioequivalenceStudies: Focus on Their Human Likeness [medwinpublishers.com]
- 37. Animal versus human oral drug bioavailability: Do they correlate? - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Animal models for evaluation of oral delivery of biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Cathepsin C-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Cathepsin C-IN-3 in cell lines. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My cell line has developed resistance to this compound. What are the possible mechanisms?
A1: Resistance to this compound can arise through several mechanisms, similar to resistance against other targeted therapies. The most common mechanisms include:
-
Target Alteration: Mutations in the CTSC gene, which encodes Cathepsin C, can alter the drug-binding site, reducing the affinity of this compound for its target.[1][2][3][4]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), can actively pump this compound out of the cell, lowering its intracellular concentration.[5][6][7][8]
-
Activation of Bypass Signaling Pathways: Cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of Cathepsin C. This could involve the upregulation of other proteases or the activation of pro-survival pathways.[9][10][11][12]
-
Altered Drug Metabolism: Changes in cellular metabolism could lead to the increased degradation or inactivation of this compound.
Q2: How can I confirm that my cell line is resistant to this compound?
A2: Resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant cell line compared to the parental, sensitive cell line. An increase in IC50 of 3 to 10-fold or more is generally considered indicative of resistance.[13] This is determined using a cell viability assay.
Q3: What is a typical workflow for investigating resistance to this compound?
A3: A standard workflow for investigating resistance is as follows:
-
Confirm Resistance: Determine the IC50 values for both the parental and suspected resistant cell lines using a cell viability assay.
-
Investigate Target Alteration: Sequence the CTSC gene in both cell lines to identify any potential mutations.
-
Assess Drug Efflux: Use Western blotting or quantitative PCR (qPCR) to measure the expression levels of common ABC transporters.
-
Analyze Signaling Pathways: Employ techniques like RNA sequencing (RNA-seq) or proteomic analysis to identify upregulated bypass pathways.[14][15][16]
-
Validate Findings: Use specific inhibitors or gene knockdown (e.g., siRNA, shRNA) to confirm the role of the identified resistance mechanism.
Troubleshooting Guides
Issue 1: Unexpectedly high IC50 value for this compound in the parental cell line.
| Possible Cause | Recommended Solution |
| Incorrect drug concentration | Verify the stock concentration and dilution calculations. |
| Cell line contamination | Perform cell line authentication (e.g., STR profiling). |
| Assay-related issues | Optimize the cell viability assay parameters (e.g., cell seeding density, incubation time).[17] |
| Inherent resistance | The cell line may have intrinsic resistance mechanisms. Consider using a different cell line with known sensitivity. |
Issue 2: Inconsistent results in cell viability assays.
| Possible Cause | Recommended Solution |
| Cell passage number | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent cell health | Ensure cells are healthy and in the logarithmic growth phase before starting the assay. |
| Reagent variability | Use fresh reagents and ensure proper storage of this compound. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate or fill them with sterile media/PBS to minimize evaporation. |
Experimental Protocols
Protocol 1: Development of a this compound Resistant Cell Line
This protocol describes the generation of a resistant cell line using the stepwise drug induction method.[13][18][19][20][21]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Cell counting solution (e.g., Trypan Blue)
-
Cell viability assay reagent (e.g., MTT, resazurin)
-
Plate reader
Procedure:
-
Determine the initial IC50:
-
Seed the parental cells in a 96-well plate.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay to determine the IC50 value.
-
-
Initial Drug Exposure:
-
Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor the cells for signs of cell death. Initially, a large proportion of cells may die.
-
-
Recovery and Escalation:
-
Once the surviving cells repopulate the culture vessel, subculture them.
-
Gradually increase the concentration of this compound in the culture medium (e.g., 1.5 to 2-fold increase).[13]
-
Allow the cells to recover and proliferate at each new concentration.
-
-
Maintenance of Resistant Population:
-
Continue this process of stepwise dose escalation until the cells can proliferate in a significantly higher concentration of the inhibitor (e.g., 10-fold the initial IC50).
-
-
Characterization of the Resistant Line:
-
Determine the new IC50 of the resistant cell line and compare it to the parental line.
-
Cryopreserve aliquots of the resistant cell line at different stages of development.
-
Protocol 2: Western Blot for Cathepsin C and ABC Transporters
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Cathepsin C, anti-P-gp, anti-BCRP, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (GAPDH or β-actin).
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound
| Cell Line | IC50 (nM) | Resistance Index (RI) |
| Parental Cell Line | 50 | 1 |
| Resistant Cell Line | 500 | 10 |
Resistance Index (RI) = IC50 of Resistant Line / IC50 of Parental Line
Visualizations
References
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. Consequences of cathepsin C inactivation for membrane exposure of proteinase 3, the target antigen in autoimmune vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss-of-function mutations in cathepsin C in two families with Papillon-Lefèvre syndrome are associated with deficiency of serine proteinases in PMNs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel mutation in the cathepsin C (CTSC) gene in Iranian family with Papillon‐Lefevre syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Efflux Pump Expression and Drug Resistance by the Transcription Factors Mrr1, Upc2, and Cap1 in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of overexpressed efflux pump encoding genes by cinnamon oil and trimethoprim to abolish carbapenem-resistant Acinetobacter baumannii clinical strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. Cathepsin C regulates tumor progression via the Yes-associated protein signaling pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Cysteine Cathepsins in Cancer Progression and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Alternative Complement Pathway Is Activated Without a Corresponding Terminal Pathway Activation in Patients With Heart Failure [frontiersin.org]
- 12. The alternative complement pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RNA-seq reveals determinants of sensitivity to chemotherapy drugs in esophageal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] RNA-seq reveals determinants for irinotecan sensitivity/resistance in colorectal cancer cell lines. | Semantic Scholar [semanticscholar.org]
- 16. e-century.us [e-century.us]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Cell Culture Academy [procellsystem.com]
- 19. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. researchgate.net [researchgate.net]
- 21. How to establish drug-resistant cell lines? - Tissue and Cell Culture [protocol-online.org]
Best practices for storing and handling a-amino-N-((1R,2R)-1-cyano-2-(4'-(4-methylpiperazin-1-ylsulfonyl)biphenyl-4-yl)cyclopropyl)butanamide
Technical Support Center: a-amino-N-((1R,2R)-1-cyano-2-(4'-(4-methylpiperazin-1-ylsulfonyl)biphenyl-4-yl)cyclopropyl)butanamide
This guide provides best practices, troubleshooting advice, and frequently asked questions for handling and storing a-amino-N-((1R,2R)-1-cyano-2-(4'-(4-methylpiperazin-1-ylsulfonyl)biphenyl-4-yl)cyclopropyl)butanamide (hereinafter referred to as "the compound").
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for the solid compound?
A1: For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, at -20°C. To prevent degradation from moisture and oxygen, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen). Before use, allow the container to equilibrate to room temperature before opening to prevent condensation.
Q2: How should I prepare stock solutions of the compound?
A2: The compound is sparingly soluble in aqueous solutions. For stock solutions, we recommend using a dry, aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Prepare solutions at a concentration of 10-50 mM. To ensure complete dissolution, vortexing and gentle warming (30-40°C) may be necessary. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.
Q3: My compound precipitated out of solution when I diluted my DMSO stock in an aqueous buffer. What should I do?
A3: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. To mitigate this, try the following:
-
Lower the final concentration: The compound may not be soluble at your target concentration in the aqueous buffer.
-
Use a surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically 0.01-0.1%), to your aqueous buffer can help maintain solubility.
-
Increase the percentage of co-solvent: If your experimental system allows, a small percentage of DMSO (typically <0.5%) in the final solution can help.
-
Prepare fresh dilutions: Always prepare aqueous dilutions fresh before each experiment and use them promptly.
Q4: I am observing a loss of compound activity over time in my cell culture experiments. What could be the cause?
A4: Loss of activity could be due to several factors:
-
Degradation in aqueous media: The compound may be unstable in aqueous culture media over long incubation periods. The nitrile and amino groups can be susceptible to hydrolysis. Consider refreshing the media with a freshly diluted compound at regular intervals for long-term experiments.
-
Adsorption to plastics: The compound may adsorb to the surface of plastic labware. Using low-adhesion microplates and tubes can help minimize this effect.
-
Metabolism by cells: The compound may be metabolized by the cells, leading to a decrease in the effective concentration over time.
Q5: What are the safety precautions for handling this compound?
A5: As the toxicological properties of this compound have not been fully elucidated, it should be handled with care. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the solid compound in a chemical fume hood to avoid inhalation of any dust. In case of contact with skin or eyes, rinse immediately with plenty of water.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of stock solution | Store stock solutions in small, single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles. |
| Incomplete dissolution of solid | Ensure the compound is fully dissolved in the organic solvent before making aqueous dilutions. Sonication can aid in dissolution. | |
| Low or no biological activity | Incorrect storage | Verify that the solid compound and stock solutions have been stored at the recommended temperatures and protected from light and moisture. |
| Precipitation in final medium | Visually inspect the final solution for any precipitate. Refer to the troubleshooting steps for solubility issues (FAQ #3). | |
| High background signal in assays | Compound interference | Run a control with the compound in the assay medium without cells or target protein to check for autofluorescence or other interference. |
Hypothetical Compound Stability Data
The following table summarizes the hypothetical stability of a 10 mM DMSO stock solution of the compound under various storage conditions.
| Storage Condition | Time | Purity (%) |
| -80°C | 6 months | >99 |
| -20°C | 6 months | 98 |
| 4°C | 1 week | 95 |
| Room Temperature (25°C) | 24 hours | 90 |
Experimental Workflow and Signaling Pathway Diagrams
Caption: A general experimental workflow for using the compound, including troubleshooting checkpoints.
Caption: A hypothetical signaling pathway where the compound acts as an inhibitor of PI3K.
Interpreting unexpected results with Cathepsin C-IN-3
Welcome to the technical support center for Cathepsin C-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting potential issues encountered while working with this inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and unexpected outcomes that may arise during your experiments with this compound.
FAQ 1: Why am I observing incomplete inhibition of neutrophil elastase activity despite using the recommended concentration of this compound?
Possible Cause: While Cathepsin C (CTSC) is the primary activator of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), residual NE activity might be observed.[1][2] This could be due to several factors:
-
Pre-existing active NSPs: Mature neutrophils store active NSPs in azurophilic granules.[1][3] this compound inhibits the de novo activation of pro-NSPs during neutrophil differentiation but will not inactivate already matured enzymes.
-
Alternative activation pathways: While CTSC is the main physiological activator, other proteases might play a minor role in NSP activation under certain experimental conditions.
-
Inhibitor stability and metabolism: The stability of this compound in your specific cell culture or in vivo model may vary, leading to a decrease in effective concentration over time.
Troubleshooting Steps:
-
Confirm Inhibitor Activity: Perform an in vitro CTSC activity assay to confirm the potency of your batch of this compound.
-
Dose-Response and Time-Course Experiments: Conduct experiments with a range of this compound concentrations and incubation times to determine the optimal conditions for your system.
-
Use a Direct NE Inhibitor as a Control: To confirm that the residual activity is indeed from neutrophil elastase, include a direct NE inhibitor (e.g., Sivelestat) as a control.
-
Assess Cell Differentiation Stage: Ensure that you are treating progenitor cells for a sufficient duration to inhibit the maturation of new NSPs.[4]
FAQ 2: I've treated my cells with this compound and see a significant reduction in Proteinase 3 (PR3) activity, but Western blot analysis still shows detectable levels of the PR3 protein. Is this expected?
Answer: Yes, this is a plausible and expected result. Studies on cells from patients with Papillon-Lefèvre syndrome (PLS), a genetic deficiency of Cathepsin C, show a significant reduction in PR3 proteolytic activity, but the PR3 protein can still be detected, albeit at very low levels.[1]
Explanation:
Cathepsin C is crucial for the proteolytic cleavage of the N-terminal dipeptide from pro-PR3, which is necessary for its activation.[1][3] Inhibition of Cathepsin C with this compound will prevent this activation step. Therefore, you would expect to see:
-
Reduced PR3 activity: The enzyme is not being matured into its active form.
-
Presence of pro-PR3: Your antibody may be detecting the inactive zymogen form of PR3. Consider using an antibody specific to the pro-form if available.
-
Reduced overall PR3 protein: In the absence of proper activation by CTSC, some neutrophil serine proteases may be targeted for degradation.[4][5]
Experimental Workflow for Investigating PR3 Levels and Activity:
Caption: Workflow for analyzing PR3 protein levels and activity after this compound treatment.
FAQ 3: My experimental model involves stimulating immune cells to release cytokines. How might treatment with this compound affect cytokine profiles?
Answer: The effect of this compound on cytokine profiles can be complex and may appear counterintuitive. While CTSC is pro-inflammatory through the activation of serine proteases, some studies suggest it may also have roles in regulating cytokine and chemokine expression.[6]
Potential Unexpected Results and Interpretations:
| Observed Outcome | Potential Interpretation |
| Decreased pro-inflammatory cytokines (e.g., IL-1β, TNF-α) | This is the expected outcome, as the activated serine proteases (NE, PR3) can process and amplify inflammatory signals. By inhibiting their activation, this compound would dampen this response. |
| No change or even an increase in certain chemokines (e.g., CXCL10) | Cathepsin C has been shown to regulate the expression and secretion of some chemokines.[6] Its inhibition could therefore lead to unexpected alterations in specific chemokine levels, independent of its serine protease activation role. |
| Altered immune cell polarization markers | Cathepsin C has been implicated in macrophage polarization towards the M1 phenotype.[6] Inhibition by this compound could potentially shift the balance of M1/M2 macrophage markers. |
Recommended Experimental Approach:
To dissect the effects of this compound on cytokine signaling, a multi-faceted approach is recommended.
Caption: Recommended experimental workflow to investigate the effects of this compound on cytokine signaling.
FAQ 4: Are there any known off-target effects of this compound that I should be aware of?
Answer: While this compound is designed to be a specific inhibitor of Cathepsin C, it is crucial to consider potential off-target effects, as with any pharmacological inhibitor. The family of cysteine cathepsins shares some structural similarities, which can lead to cross-reactivity.
Potential Off-Targets and How to Test for Them:
| Potential Off-Target | Rationale for Concern | Suggested Control Experiment |
| Other Cysteine Cathepsins (e.g., Cathepsin B, L, S) | These enzymes share a similar catalytic mechanism and some structural features with Cathepsin C.[7][8] | Perform activity assays for a panel of related cathepsins in the presence of this compound to determine its selectivity profile. |
| Lysosomal Function | Cathepsins are key lysosomal enzymes.[7] High concentrations of an inhibitor could potentially interfere with overall lysosomal health and autophagy. | Use assays to monitor lysosomal pH (e.g., LysoTracker staining) and autophagic flux (e.g., LC3-II turnover). |
Signaling Pathway of Cathepsin C Activation and Inhibition:
The primary mechanism of action of this compound is to prevent the activation of pro-inflammatory serine proteases.
Caption: Simplified signaling pathway of Cathepsin C activation and its inhibition by this compound.
Experimental Protocols
Protocol 1: In Vitro Cathepsin C Activity Assay
This protocol is designed to measure the enzymatic activity of Cathepsin C in cell lysates using a fluorogenic substrate.
Materials:
-
Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 2 mM DTT, pH 5.5.
-
Cathepsin C Substrate: (H-Gly-Arg)₂-AMC (7-amino-4-methylcoumarin).
-
This compound or other inhibitors.
-
Cell lysate.
-
96-well black microplate.
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm).
Procedure:
-
Prepare cell lysates in a non-denaturing lysis buffer and determine the total protein concentration.
-
In a 96-well plate, add 50 µL of cell lysate (diluted in Assay Buffer to a final concentration of 10-20 µg of total protein).
-
Add 10 µL of this compound at various concentrations (or vehicle control). Incubate for 15 minutes at 37°C.
-
To initiate the reaction, add 40 µL of the Cathepsin C substrate (final concentration of 50 µM).
-
Immediately place the plate in a pre-warmed (37°C) plate reader.
-
Measure the fluorescence kinetically for 30-60 minutes, taking readings every 1-2 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve). The specific activity is typically expressed as pmol of AMC released/min/mg of protein.
Protocol 2: Western Blot for Neutrophil Serine Proteases
This protocol outlines the detection of neutrophil elastase or proteinase 3 in cell lysates.
Materials:
-
RIPA or similar lysis buffer containing protease inhibitors.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody (e.g., anti-PR3 or anti-NE).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Lyse cells and quantify protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the image.
-
Re-probe with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
References
- 1. Consequences of cathepsin C inactivation for membrane exposure of proteinase 3, the target antigen in autoimmune vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oaepublish.com [oaepublish.com]
- 4. Prolonged pharmacological inhibition of cathepsin C results in elimination of neutrophil serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Challenge of Specific Cathepsin S Activity Detection in Experimental Settings [jneurology.com]
Validation & Comparative
A Comparative Guide to Cathepsin C Inhibitors: Cathepsin C-IN-3 vs. Brensocatib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent Cathepsin C inhibitors: Cathepsin C-IN-3 and brensocatib. While brensocatib has undergone extensive clinical evaluation for the treatment of non-cystic fibrosis bronchiectasis (NCFBE), this compound remains a preclinical candidate with demonstrated anti-inflammatory properties. This document aims to present the available experimental data to facilitate an objective comparison of their performance.
Mechanism of Action: Targeting the Master Activator of Neutrophil Serine Proteases
Both this compound and brensocatib are inhibitors of Cathepsin C (also known as Dipeptidyl Peptidase I or DPP1).[1] Cathepsin C is a lysosomal cysteine protease that plays a crucial role in the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG).[2][3] These NSPs, when overactivated in chronic inflammatory conditions, contribute to tissue damage and disease progression.[2][3] By inhibiting Cathepsin C, both compounds aim to reduce the levels of active NSPs, thereby mitigating the downstream inflammatory cascade.[2][3]
Quantitative Efficacy Data
The following tables summarize the available quantitative data for this compound and brensocatib, providing a basis for comparing their potency and selectivity.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 | Selectivity | Source |
| Cathepsin C-IN-5 | Cathepsin C | 59.9 nM | >85-fold vs. Cathepsin L; >100-fold vs. Cathepsins S, B, K | [4] |
| Cathepsin L | 4.26 µM | [4] | ||
| Cathepsin S | >5 µM | [4] | ||
| Cathepsin B | >5 µM | [4] | ||
| Cathepsin K | >5 µM | [4] | ||
| Brensocatib | Cathepsin C | ~1.6 nM (Ki) | Highly selective | [2] |
Note: this compound is referred to as Cathepsin C-IN-5 in the available source. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki (inhibition constant) is another measure of inhibitor potency.
Table 2: Cellular Activity
| Compound | Cell Line | Assay | IC50 | Source |
| Cathepsin C-IN-5 | THP-1 | Cathepsin C Inhibition | 115.4 nM | [4] |
| U937 | Cathepsin C Inhibition | 70.2 nM | [4] | |
| Brensocatib | Human Neutrophils | Neutrophil Elastase Activity | Dose-dependent reduction | [2] |
Table 3: Preclinical In Vivo Efficacy
| Compound | Animal Model | Key Findings | Source |
| Cathepsin C-IN-5 | Lipopolysaccharide (LPS)-induced Acute Lung Injury (ALI) in mice | Dose-dependent decrease in pro-inflammatory cytokines (TNF-α, IL-6, GM-CSF) and increase in anti-inflammatory cytokine (IL-10) in BALF. | [4] |
| Brensocatib | Collagen-induced arthritis (CIA) in rats | Significant reduction in inflamed paw volume and clinical score at 3 and 30 mg/kg/day. | [5][6] |
| Collagen antibody-induced arthritis (CAIA) in mice | Significant improvement in arthritis score and diminished histopathological score and neutrophil infiltration at 3 and 30 mg/kg/day. | [5][6] | |
| Interferon-α-accelerated lupus nephritis in mice | Significant reduction in severe proteinuria at 20 mg/kg/day. Dose-dependent reduction in NSP activity in bone marrow. | [7] |
Table 4: Clinical Efficacy of Brensocatib in Non-Cystic Fibrosis Bronchiectasis (Phase 3 ASPEN Trial)
| Endpoint | Brensocatib 10 mg vs. Placebo | Brensocatib 25 mg vs. Placebo | Source |
| Annualized Rate of Pulmonary Exacerbations | Rate Ratio: 0.79 (p=0.004) | Rate Ratio: 0.81 (p=0.005) | [7] |
| Time to First Pulmonary Exacerbation | Hazard Ratio: 0.82 (p=0.010) | Hazard Ratio: 0.83 (p=0.018) | [7] |
| Proportion of Patients Remaining Exacerbation-Free | 48.5% vs. 40.3% | 48.5% vs. 40.3% | [7] |
| Change in FEV1 from Baseline | - | Less decline than placebo | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to evaluate this compound and brensocatib.
This compound (Referred to as Cathepsin C-IN-5)
In Vivo Acute Lung Injury (ALI) Model: [4]
-
Animal Model: Male ICR mice.
-
Induction of ALI: Intratracheal instillation of lipopolysaccharide (LPS).
-
Treatment: Cathepsin C-IN-5 administered orally at doses of 2, 10, and 50 mg/kg.
-
Sample Collection: Bronchoalveolar lavage fluid (BALF) was collected.
-
Analysis: Levels of pro-inflammatory cytokines (TNF-α, IL-6, GM-CSF) and anti-inflammatory cytokine (IL-10) in the BALF were measured by ELISA.
Brensocatib
Phase 3 ASPEN Clinical Trial Protocol: [5][6][8]
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.[5][6][8]
-
Participants: Patients with non-cystic fibrosis bronchiectasis with a history of at least two pulmonary exacerbations in the previous year.[5][6][8]
-
Intervention: Patients were randomized to receive brensocatib (10 mg or 25 mg) or placebo once daily for 52 weeks.[5][6][8]
-
Primary Endpoint: Annualized rate of pulmonary exacerbations.[5][6][8]
-
Secondary Endpoints: Time to first pulmonary exacerbation, proportion of patients remaining exacerbation-free, and change in forced expiratory volume in 1 second (FEV1).[5][6][8]
-
Pharmacodynamic Assessments: Sputum samples were collected to measure the activity of neutrophil elastase, proteinase 3, and cathepsin G.[2]
Signaling Pathways and Logical Relationships
The inhibition of Cathepsin C by both this compound and brensocatib initiates a cascade of events that ultimately leads to a reduction in inflammation. The following diagram illustrates the logical relationship between target engagement and the downstream therapeutic effect.
Conclusion
Both this compound and brensocatib demonstrate potent inhibition of Cathepsin C, leading to a reduction in the activity of downstream neutrophil serine proteases. Brensocatib has a significant body of clinical evidence supporting its efficacy and safety in patients with non-cystic fibrosis bronchiectasis.[7] this compound, while showing promise in preclinical models of inflammation, requires further investigation to establish its clinical potential.
The data presented in this guide highlights the therapeutic potential of targeting Cathepsin C for the treatment of inflammatory diseases. The contrasting stages of development between brensocatib and this compound underscore the journey from a promising preclinical compound to a clinically validated therapeutic. Further head-to-head preclinical studies would be invaluable for a more direct comparison of their intrinsic pharmacological properties. Researchers and drug developers are encouraged to consider the distinct profiles of these inhibitors in the context of their specific research and development goals.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Dipeptidyl peptidase-1 inhibition with brensocatib reduces the activity of all major neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Brensocatib (an oral, reversible inhibitor of dipeptidyl peptidase-1) attenuates disease progression in two animal models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Brensocatib (an oral, reversible inhibitor of dipeptidyl peptidase-1) attenuates disease progression in two animal models of rheumatoid arthritis [frontiersin.org]
- 7. Frontiers | Brensocatib, an oral, reversible inhibitor of dipeptidyl peptidase 1, mitigates interferon-α-accelerated lupus nephritis in mice [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Selectivity Profile of a Cathepsin C Inhibitor: A Comparative Guide
This guide provides a detailed comparison of the selectivity profile of a potent Cathepsin C (CatC) inhibitor, MOD06051, against other human cathepsins. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate the evaluation of this compound's specificity.
High Specificity of MOD06051 for Cathepsin C
MOD06051 is a highly selective inhibitor of Cathepsin C. Experimental data demonstrates that it potently inhibits Cathepsin C activity with minimal to no effect on a panel of other human cathepsins, even at significantly higher concentrations. This high degree of selectivity is crucial for minimizing off-target effects in therapeutic applications.
Inhibitory Activity Against a Panel of Human Cathepsins
The inhibitory activity of MOD06051 was assessed against a range of human cathepsins. The results, summarized in the table below, clearly indicate the compound's specificity for Cathepsin C.
| Cathepsin Target | IC50 (nM) |
| Cathepsin C | 1.5 |
| Cathepsin B | >10,000 |
| Cathepsin D | >10,000 |
| Cathepsin E | >10,000 |
| Cathepsin H | >10,000 |
| Cathepsin K | >10,000 |
| Cathepsin L | >10,000 |
| Cathepsin L2 | >10,000 |
| Cathepsin S | >10,000 |
| Cathepsin Z | >10,000 |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The determination of the selectivity profile of a Cathepsin C inhibitor involves a series of in vitro enzymatic assays. The following is a representative protocol for assessing the inhibitory activity of a compound against a panel of purified recombinant human cathepsins using fluorogenic substrates.
Materials and Reagents:
-
Purified recombinant human cathepsins (C, B, D, E, H, K, L, S, Z)
-
Specific fluorogenic substrates for each cathepsin
-
Assay buffer appropriate for each cathepsin's optimal activity
-
Test compound (e.g., MOD06051) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Assay Procedure:
-
Enzyme Preparation: Recombinant human cathepsins are diluted to a working concentration in their respective assay buffers.
-
Compound Dilution: The test compound is serially diluted in the assay buffer to generate a range of concentrations.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the specific fluorogenic substrate to each well of the microplate containing the enzyme and the test compound (or vehicle control).
-
Incubation: The microplate is incubated at a controlled temperature (typically 37°C) for a specific period, allowing the enzymatic reaction to proceed.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured at appropriate excitation and emission wavelengths using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 values are then determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the selectivity profile of a cathepsin inhibitor.
Workflow for Cathepsin Inhibitor Selectivity Profiling.
Unveiling the Potency of Cathepsin C Inhibitors: A Comparative Analysis Across Diverse Cell Types
For researchers, scientists, and drug development professionals, understanding the nuanced activity of therapeutic compounds across various cellular landscapes is paramount. This guide provides a comprehensive cross-validation of Cathepsin C (CTSC) inhibitor activity, offering a comparative analysis of their performance in different cell types, supported by experimental data and detailed protocols.
Cathepsin C, a lysosomal cysteine protease, plays a pivotal role in the activation of serine proteases within immune cells, making it a compelling therapeutic target for a spectrum of inflammatory diseases and certain cancers. The efficacy of its inhibitors, however, can be cell-type dependent. This guide delves into the activity of notable CTSC inhibitors, presenting a clear comparison of their potency and providing the necessary experimental frameworks for independent validation.
Comparative Activity of Cathepsin C Inhibitors
The following table summarizes the in vitro and cell-based inhibitory activities of several key Cathepsin C inhibitors against various cell lines. This data highlights the differential potency of these compounds, providing a valuable resource for selecting the appropriate inhibitor for a specific research context.
| Inhibitor | Target | Assay Type | Cell Line | IC50/pIC50 | Reference |
| AZD5248 | Cathepsin C | Biochemical | - | pIC50: 9.1 ± 0.1 | [1][2] |
| Cell-based | - | pIC50: 8.1 ± 0.1 | [1][2] | ||
| AZD7986 | Cathepsin C | Biochemical | - | pIC50: 8.4 | [1] |
| Cell-based | Primary CD34+ human bone marrow neutrophil progenitors | pIC50: 6.84 ± 0.33 | [1] | ||
| Compound 22 | Cathepsin C | Cell-based | THP-1 | IC50: 2 nM | [1][2] |
| Cell-based | U937 | IC50: 3 nM | [1][2] | ||
| IcatCXPZ-01 | Cathepsin C | Biochemical | - | IC50: 15 ± 1 nM | [1][2] |
| Cell-based | HepG2 | ~50% inhibition | [1][2] | ||
| BI-9740 | Cathepsin C | Biochemical | Human Cathepsin C | IC50: 1.8 nM | [3] |
| Cell-based (Neutrophil Elastase Activity) | U937 | IC50: 5.4 nM | [3] | ||
| MOD06051 | Cathepsin C | Cell-based (Neutrophil Elastase Activity) | In vitro-differentiated human CD34+ bone marrow stem/progenitor cells | IC50: 18 nM | [4] |
Signaling Pathways Modulated by Cathepsin C Inhibition
Cathepsin C is implicated in various signaling cascades that influence cellular processes like proliferation, migration, and inflammation. Its inhibition can therefore lead to the modulation of these pathways. Below are diagrams illustrating key signaling pathways influenced by Cathepsin C.
Experimental Protocols
To facilitate the independent assessment of Cathepsin C inhibitors, detailed protocols for key experiments are provided below.
Cathepsin C Enzymatic Activity Assay
This protocol outlines a method to determine the enzymatic activity of Cathepsin C in the presence of an inhibitor.
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 2 mM DTT, pH 5.5).
-
Dilute the Cathepsin C enzyme to the desired concentration in the assay buffer.
-
Prepare a stock solution of a fluorogenic substrate, such as (H-Gly-Phe)2-AMC, in DMSO.
-
Prepare serial dilutions of the Cathepsin C inhibitor in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the Cathepsin C enzyme solution.
-
Add the inhibitor dilutions to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em ~380/460 nm for AMC-based substrates).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (enzyme and substrate without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT/MTS Assay)
This protocol is used to assess the cytotoxic effects of Cathepsin C inhibitors on different cell lines.
Methodology:
-
Cell Seeding:
-
Seed the desired cell lines into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the Cathepsin C inhibitor and a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT/MTS Reagent Addition:
-
For an MTT assay, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
For an MTS assay, add the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.[5]
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells.
-
Determine the CC50 (half-maximal cytotoxic concentration) value from the dose-response curve.
-
This guide provides a foundational framework for the comparative analysis of Cathepsin C inhibitors. Researchers are encouraged to adapt these protocols to their specific experimental needs and to further explore the nuanced activities of these promising therapeutic agents in a variety of cellular contexts.
References
Head-to-Head Comparison: A-amino-N-((1R,2R)-1-cyano-2-(4'-(4-methylpiperazin-1-ylsulfonyl)biphenyl-4-yl)cyclopropyl)butanamide and Known SENP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel compound, a-amino-N-((1R,2R)-1-cyano-2-(4'-(4-methylpiperazin-1-ylsulfonyl)biphenyl-4-yl)cyclopropyl)butanamide, hereafter referred to as Compound X, with a selection of known inhibitors of Sentrin-specific protease 1 (SENP1). Due to the limited publicly available information on Compound X, this comparison is based on the hypothesis that it targets SENP1, a key enzyme in the deSUMOylation pathway. Dysregulation of SENP1 has been implicated in various diseases, including cancer, making it a significant target for therapeutic development.[1][2]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known SENP1 inhibitors. IC50 is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.
| Compound | IC50 (µM) | Notes |
| Compound X (a-amino-N-((1R,2R)-1-cyano-2-(4'-(4-methylpiperazin-1-ylsulfonyl)biphenyl-4-yl)cyclopropyl)butanamide) | Data not available | A novel compound with a complex chemical structure suggesting potential as a targeted inhibitor. |
| ZHAWOC8697 | 8.6 | A dual inhibitor of SENP1 and SENP2.[2][3] |
| Compound 7 (Benzodiazepine-based) | 9.2 | A benzodiazepine-based SENP1 inhibitor.[4] |
| Compound 6 (Benzodiazepine-based) | 15.5 | A benzodiazepine-based SENP1 inhibitor.[4] |
| GN6958 (1-[4-(N-benzylamino)phenyl]-3-phenylurea derivative) | 29.6 | A selective SENP1 inhibitor based on a potent HIF-1α inhibitor.[4] |
| Pomolic acid | 5.1 | A natural ursane-type SENP1 inhibitor.[5] |
| Tormentic acid | 4.3 | A natural ursane-type SENP1 inhibitor.[5] |
| Compound 4 (11 different scaffolds identified through in silico screening) | 3.5 | The most potent compound from a series of novel SENP1 inhibitors designed and synthesized based on virtual screening.[6] |
| Compound 5 (Benzothiophene-2-carboxamide derivative) | 1.3 | A potent inhibitor with selectivity for SENP1 and SENP2 over SENP5.[6] |
| Momordin Ic | 15.37 | A natural pentacyclic triterpenoid that directly interacts with and inhibits SENP1.[6] |
Experimental Protocols
The inhibitory activity of the compounds listed above is typically determined using a fluorescence-based in vitro assay. The following is a generalized protocol for such an assay:
Objective: To determine the IC50 value of a test compound against SENP1.
Materials:
-
Recombinant human SENP1 enzyme
-
Fluorogenic SENP1 substrate (e.g., SUMO1-AMC)
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO.
-
Reaction Mixture Preparation: The SENP1 enzyme is diluted in the assay buffer to the desired concentration.
-
Assay Plate Preparation: The serially diluted test compounds are added to the wells of the 384-well plate. A control with DMSO alone is also included.
-
Enzyme Addition: The diluted SENP1 enzyme is added to each well containing the test compound or DMSO.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 15 minutes) to allow the compound to interact with the enzyme.
-
Substrate Addition: The fluorogenic substrate (SUMO1-AMC) is added to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over time using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis: The rate of the enzymatic reaction is determined from the linear phase of the kinetic read. The percent inhibition for each compound concentration is calculated relative to the DMSO control. The IC50 value is then determined by fitting the percent inhibition data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the SUMOylation-deSUMOylation pathway and a typical experimental workflow for identifying SENP1 inhibitors.
Caption: The SUMOylation and deSUMOylation signaling pathway.
Caption: A typical workflow for the discovery and development of SENP1 inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a Dual SENP1 and SENP2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the development of SUMO specific protease (SENP) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Emerging role of SENP1 in tumorigenesis and cancer therapy [frontiersin.org]
Assessing the Specificity of Cathepsin C-IN-3 in Complex Biological Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of Cathepsin C-IN-3, a small molecule inhibitor of Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPPI). The specificity of any inhibitor is a critical parameter, particularly for therapeutic development, as off-target effects can lead to unforeseen toxicities. Here, we compare the publicly available data for this compound with other known Cathepsin C inhibitors to provide a framework for its evaluation in complex biological samples.
Introduction to Cathepsin C
Cathepsin C is a lysosomal cysteine protease that plays a crucial role in the activation of several pro-inflammatory serine proteases, including neutrophil elastase, cathepsin G, and proteinase 3. This function places Cathepsin C at a key regulatory point in inflammatory pathways, making it an attractive therapeutic target for a variety of autoimmune and inflammatory diseases.
Comparative Inhibitor Specificity
The following table summarizes the available inhibitory activity data for this compound and two other representative Cathepsin C inhibitors. It is important to note that the extent of off-target screening publicly available for this compound is limited.
| Inhibitor | Target | IC50 (nM) | Off-Target Profile |
| This compound (SF11) | Cathepsin C | 61.79 | THP-1 cells: 101.5 nMU937 cells: 86.5 nM |
| Cathepsin C-IN-5 (SF38) | Cathepsin C | 59.9 | Cathepsin L: 4,260 nMCathepsin S: >5,000 nMCathepsin B: >5,000 nMCathepsin K: >5,000 nM |
| BI-9740 | Cathepsin C | 1.8 | >1500-fold selectivity over Cathepsins B, F, H, K, L, and S. No activity against 34 other proteases. |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The data for this compound on THP-1 and U937 cells represent its activity in a cellular context, which can be influenced by factors such as cell permeability and metabolism.
Experimental Protocols
To rigorously assess the specificity of a Cathepsin C inhibitor like this compound, a combination of biochemical and cell-based assays is recommended.
Biochemical Specificity Profiling (Enzymatic Assays)
This approach involves testing the inhibitor against a panel of purified proteases to determine its inhibitory activity (IC50 or Ki values).
Protocol:
-
Enzyme and Substrate Preparation: Recombinantly express and purify human Cathepsin C and a panel of other relevant proteases (e.g., other cathepsins, serine proteases). Prepare a specific fluorogenic or chromogenic substrate for each enzyme.
-
Inhibitor Preparation: Prepare a dilution series of this compound in a suitable buffer.
-
Assay Execution:
-
In a microplate, combine the purified enzyme, its specific substrate, and varying concentrations of the inhibitor.
-
Incubate the reaction at a controlled temperature (e.g., 37°C).
-
Monitor the enzymatic activity by measuring the fluorescence or absorbance signal over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.
-
Cell-Based Specificity Profiling (Activity-Based Protein Profiling - ABPP)
ABPP is a powerful chemoproteomic technique to assess the on-target and off-target engagement of an inhibitor in a complex biological system, such as cell lysates or even in living cells.
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., THP-1 monocytes) that expresses Cathepsin C.
-
Treat the cells with varying concentrations of this compound for a defined period.
-
-
Cell Lysis and Probe Labeling:
-
Harvest and lyse the cells to obtain the proteome.
-
Incubate the cell lysate with a broad-spectrum, activity-based probe (ABP) that targets the active sites of cysteine proteases. The probe is typically tagged with a reporter molecule (e.g., biotin or a fluorescent dye).
-
-
Enrichment and Identification of Labeled Proteases:
-
If a biotinylated probe is used, enrich the probe-labeled proteins using streptavidin beads.
-
Elute the enriched proteins and identify them using mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Quantify the abundance of each identified protease in the treated versus untreated samples.
-
A decrease in the signal for a specific protease in the presence of the inhibitor indicates target engagement. This allows for the simultaneous assessment of on-target (Cathepsin C) and off-target interactions.
-
Visualizing Experimental Workflows and Biological Pathways
To better understand the experimental design and the biological context of Cathepsin C, the following diagrams are provided.
Caption: Experimental workflow for assessing inhibitor specificity.
Caption: Simplified Cathepsin C signaling pathway.
Conclusion
The available data indicates that this compound is a potent inhibitor of Cathepsin C. However, to fully assess its specificity and potential for off-target effects in complex biological samples, further investigation using the experimental protocols outlined in this guide is highly recommended. A direct comparison with a broad panel of proteases, similar to the data available for inhibitors like BI-9740, would provide a much clearer picture of its selectivity profile. For researchers considering the use of this compound, it is crucial to perform in-house validation to confirm its specificity within the context of their specific biological system.
Reproducibility of experiments using a-amino-N-((1R,2R)-1-cyano-2-(4'-(4-methylpiperazin-1-ylsulfonyl)biphenyl-4-yl)cyclopropyl)butanamide
A Comparative Guide to Assessing the Reproducibility of a Novel Dipeptidyl Peptidase 4 (DPP-4) Inhibitor
Introduction
The compound a-amino-N-((1R,2R)-1-cyano-2-(4'-(4-methylpiperazin-1-ylsulfonyl)biphenyl-4-yl)cyclopropyl)butanamide is a novel synthetic molecule with structural characteristics strongly indicative of a Dipeptidyl Peptidase 4 (DPP-4) inhibitor. While specific experimental data for this compound is not yet publicly available, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess its experimental reproducibility and compare its performance against established alternatives. The methodologies outlined herein are based on standard, validated protocols for the characterization of DPP-4 inhibitors.
Mechanism of Action: DPP-4 Inhibition
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose metabolism. It inactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are released from the gut in response to food intake.[1][2] By inhibiting DPP-4, this class of compounds prevents the degradation of GLP-1 and GIP, leading to increased levels of these active hormones in the bloodstream.[1][2] This, in turn, enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from α-cells, ultimately resulting in lower blood glucose levels.[3][4]
Figure 1: Signaling pathway of DPP-4 inhibition.
Experimental Protocols for Reproducibility and Performance Assessment
To ensure the reproducibility of findings, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo experiments to characterize the activity of a-amino-N-((1R,2R)-1-cyano-2-(4'-(4-methylpiperazin-1-ylsulfonyl)biphenyl-4-yl)cyclopropyl)butanamide and compare it with other DPP-4 inhibitors.
In Vitro DPP-4 Enzymatic Activity Inhibition Assay
This assay determines the concentration of the inhibitor required to reduce the activity of the DPP-4 enzyme by 50% (IC50), a key measure of its potency.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-aminomethylcoumarin)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound and reference DPP-4 inhibitors (e.g., Sitagliptin, Vildagliptin)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compounds in the assay buffer to create a range of concentrations.
-
In a 96-well plate, add the diluted compounds, a positive control (no inhibitor), and a negative control (no enzyme).
-
Add the recombinant human DPP-4 enzyme to all wells except the negative control and incubate for a pre-determined time at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at regular intervals using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the compound's ability to improve glucose tolerance in a relevant animal model, providing a measure of its in vivo efficacy.
Animal Model:
-
Male C57BL/6 mice or Wistar rats, fasted overnight.
Materials:
-
Test compound and reference DPP-4 inhibitors formulated for oral administration.
-
Glucose solution (2 g/kg body weight).
-
Glucometer and test strips.
Procedure:
-
Administer the test compound, a reference inhibitor, or vehicle (control) orally to the fasted animals.
-
After a specified time (e.g., 30-60 minutes), administer a glucose solution orally.
-
Measure blood glucose levels from tail vein blood samples at baseline (0 minutes) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion for each group to quantify the improvement in glucose tolerance.
Data Presentation for Comparative Analysis
Quantitative data from these experiments should be summarized in tables to facilitate objective comparison.
Table 1: In Vitro Potency of DPP-4 Inhibitors
| Compound | IC50 (nM) |
| a-amino-N-((1R,2R)-1-cyano-2-(4'-(4-methylpiperazin-1-ylsulfonyl)biphenyl-4-yl)cyclopropyl)butanamide | To be determined |
| Sitagliptin | 19 |
| Vildagliptin | 62 |
| Saxagliptin | 50 |
| Linagliptin | 1 |
Note: IC50 values for reference compounds are approximate and can vary based on experimental conditions.
Table 2: In Vivo Efficacy of DPP-4 Inhibitors in an Oral Glucose Tolerance Test
| Compound | Dose (mg/kg) | % Reduction in Glucose AUC (vs. Vehicle) |
| a-amino-N-((1R,2R)-1-cyano-2-(4'-(4-methylpiperazin-1-ylsulfonyl)biphenyl-4-yl)cyclopropyl)butanamide | To be determined | To be determined |
| Sitagliptin | 10 | ~40% |
| Vildagliptin | 10 | ~35% |
| Saxagliptin | 10 | ~45% |
Note: In vivo efficacy data are representative and can vary depending on the animal model and experimental design.
Visualizing the Experimental Workflow for Reproducibility
A clear and logical workflow is crucial for ensuring the reproducibility of experimental results.
Figure 2: Experimental workflow for reproducibility.
Alternative DPP-4 Inhibitors for Comparison
Several DPP-4 inhibitors are approved for the treatment of type 2 diabetes and serve as excellent benchmarks for comparison. These include:
-
Sitagliptin: The first-in-class DPP-4 inhibitor.
-
Vildagliptin: Another widely used DPP-4 inhibitor.
-
Saxagliptin: A potent and selective DPP-4 inhibitor.
-
Linagliptin: A DPP-4 inhibitor with a unique xanthine-based structure.
-
Alogliptin: A selective DPP-4 inhibitor.
These compounds have been extensively studied, and a wealth of data is available on their pharmacokinetic and pharmacodynamic properties, providing a solid basis for comparative studies.
Conclusion
While direct experimental data on a-amino-N-((1R,2R)-1-cyano-2-(4'-(4-methylpiperazin-1-ylsulfonyl)biphenyl-4-yl)cyclopropyl)butanamide is not currently available, its structural similarity to known DPP-4 inhibitors provides a clear path for its evaluation. By employing the standardized in vitro and in vivo protocols detailed in this guide, researchers can obtain reproducible data on its potency and efficacy. The systematic comparison of this novel compound with established alternatives is crucial for determining its potential as a therapeutic agent. Adherence to these rigorous experimental frameworks will ensure the generation of high-quality, reliable data essential for advancing drug discovery and development.
References
- 1. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 2. Frontiers | DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature [frontiersin.org]
- 3. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
Benchmarking Cathepsin C-IN-3: A Comparative Analysis Against the Gold Standard Inhibitor, Brensocatib
For Immediate Release
In the landscape of therapeutic development for inflammatory diseases, the inhibition of Cathepsin C (CTSC), a key enzyme in the activation of neutrophil serine proteases, presents a promising strategy. This guide provides a detailed comparative analysis of Cathepsin C-IN-3 against the clinical gold standard inhibitor, Brensocatib (formerly AZD7986), offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating these compounds.
Executive Summary
This compound is a potent inhibitor of Cathepsin C, demonstrating significant activity at the enzymatic and cellular levels. This guide benchmarks its performance against Brensocatib, a reversible dipeptidyl peptidase 1 (DPP1) inhibitor currently in late-stage clinical trials, which is widely regarded as the gold standard for Cathepsin C inhibition. The comparison covers key performance metrics, including inhibitory potency and cellular activity, supported by detailed experimental protocols and pathway diagrams to provide a thorough understanding of their mechanisms of action.
Data Presentation: Quantitative Comparison of Inhibitors
The following table summarizes the key quantitative data for this compound and the gold standard, Brensocatib.
| Parameter | This compound | Brensocatib (AZD7986) | Reference |
| Target | Cathepsin C (DPP1) | Cathepsin C (DPP1) | [1][2] |
| IC50 (Enzyme) | 61.79 nM | pIC50: 8.4 (approx. 4 nM) | [1][2] |
| IC50 (THP-1 cells) | 101.5 nM | Not explicitly reported | [1] |
| IC50 (U937 cells) | 86.5 nM | pIC50: ~7 in U937 cells | [1][3] |
| Mechanism | Not explicitly stated | Reversible | [2] |
| Selectivity | Information not available | Highly selective | [2] |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this comparison.
Cathepsin C Inhibition Assay (Enzymatic IC50 Determination)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified Cathepsin C.
Materials:
-
Recombinant human Cathepsin C
-
Fluorogenic substrate (e.g., (H-Gly-Phe)2-AFC)
-
Assay buffer (e.g., 50 mM MES, 250 mM NaCl, 5 mM DTT, 0.01% Triton X-100, pH 6.0)
-
Test compounds (this compound, Brensocatib)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in the assay buffer.
-
Add a fixed concentration of recombinant human Cathepsin C to each well of the microplate.
-
Add the diluted test compounds to the respective wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 400 nm and emission at 505 nm).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Cellular Inhibition Assay (THP-1 and U937 cells)
This assay measures the ability of an inhibitor to suppress Cathepsin C activity within a cellular context.
Materials:
-
THP-1 or U937 human monocytic cell lines
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cell-permeable fluorogenic substrate for Cathepsin C
-
Test compounds (this compound)
-
Lysis buffer
-
96-well clear or black microplates
-
Fluorescence plate reader or spectrophotometer
Procedure:
-
Culture THP-1 or U937 cells to the desired density.
-
Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 24 hours).
-
After treatment, harvest the cells and lyse them to release intracellular components.
-
Add a cell-permeable fluorogenic substrate to the cell lysates.
-
Measure the fluorescence or absorbance using a plate reader.
-
Determine the percentage of inhibition for each compound concentration relative to the untreated control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentrations.
Mandatory Visualizations
Signaling Pathway of Cathepsin C and Inhibitor Action
Cathepsin C plays a crucial role in the activation of various pro-inflammatory serine proteases within immune cells. Inhibitors like this compound and Brensocatib block this activation cascade.
Caption: Cathepsin C activation pathway and point of inhibition.
Experimental Workflow for Cathepsin C Inhibition Assay
The following diagram illustrates the key steps involved in a typical in vitro assay to determine the inhibitory potency of a compound against Cathepsin C.
Caption: Workflow for Cathepsin C enzymatic inhibition assay.
References
- 1. Design and synthesis of novel cathepsin C inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medinfo.boehringer-ingelheim.com [medinfo.boehringer-ingelheim.com]
- 3. Novel cathepsin C inhibitor, BI 1291583, intended for treatment of bronchiectasis: Phase I characterization in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Cathepsin C-IN-3: A Guide to Laboratory Safety and Chemical Handling
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe and logistical handling of Cathepsin C-IN-3, a small molecule inhibitor, from the point of use to its final disposal.
Disclaimer: No specific Safety Data Sheet (SDS) for a compound named "this compound" was publicly available at the time of this writing. The following procedures are based on the assumption that this compound is a small molecule inhibitor and should be treated as potentially hazardous chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department and the specific SDS for any chemical you are using.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, is worn. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedure for this compound
The disposal of chemical waste like this compound is regulated and must not be poured down the drain or discarded in regular trash.[1][2] The process involves careful collection, labeling, and coordination with your institution's EHS department.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine the nature of the waste. This includes unused or expired pure this compound (dry, solid waste) and any solutions or contaminated materials (liquid waste), such as pipette tips, gloves, or absorbent paper.[3]
-
Segregate Waste Streams: Do not mix different types of chemical waste. This compound waste should be collected separately from other chemical waste streams unless they are known to be compatible. It is crucial to segregate incompatible wastes, such as acids and bases, to prevent dangerous reactions.[4][5]
Step 2: Container Selection and Preparation
-
Choose a Compatible Container: Use a container that is chemically compatible with the inhibitor and any solvents used. Plastic bottles are often preferred over glass to minimize the risk of breakage.[1] The container must have a leak-proof, screw-on cap.[3]
-
Prepare the Container: For dry, solid reagents, the original manufacturer's container can often be used for disposal.[3] For liquid waste, ensure the container is clean and appropriately sized. For sharps and other piercing objects contaminated with the chemical, use a designated sharps container.[3]
Step 3: Labeling the Hazardous Waste Container
Proper labeling is critical for safety and compliance. Before any waste is added, the container must be labeled with a hazardous waste tag provided by your EHS department.[6] The label must include:
-
The full chemical name(s) of the contents (e.g., "this compound," and any solvents). Avoid abbreviations or chemical formulas.[1]
-
The approximate quantities or percentages of each component in a mixture.[4]
-
The date when waste was first added to the container.[1]
-
The name and contact information of the principal investigator.[1]
-
The specific laboratory location (building and room number).[1]
-
Appropriate hazard pictograms (e.g., flammable, toxic).[1]
Step 4: Accumulation and Storage
-
Designate a Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory where the waste is generated.[4] This area should be under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary container, such as a lab tray, to contain any potential leaks or spills.[3] The secondary container should be chemically compatible and large enough to hold 110% of the volume of the primary container.[3]
-
Keep Containers Closed: Waste containers must be kept securely closed except when adding waste.[3][7]
Step 5: Arranging for Disposal
-
Monitor Accumulation Limits: Be aware of the time and quantity limits for storing hazardous waste in an SAA. Once these limits are reached, the waste must be collected by EHS.
-
Schedule a Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.[1][7] Follow their specific procedures for requesting a collection.
Quantitative Data for Hazardous Waste Storage
The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting. These are general guidelines, and specific limits may vary by jurisdiction and institution.
| Parameter | Limit | Citation |
| Maximum Volume in SAA | 55 gallons of a single hazardous waste stream | [3][7] |
| Maximum Quantity of Acutely Toxic Waste (P-list) | 1 quart of liquid or 1 kilogram of solid | [7] |
| Time Limit for Full Containers | Must be removed from SAA within 3 days | [4] |
| General Time Limit for Accumulation | Must be collected within 90 days of the start date | [3] |
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of laboratory chemical waste.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling Cathepsin C-IN-3
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Cathepsin C-IN-3, a potent and selective inhibitor of Cathepsin C. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure through inhalation, skin, or eye contact.[1] The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications |
| Eyes | Safety Goggles | Must have side-shields to provide comprehensive protection. |
| Hands | Protective Gloves | Chemically resistant and impervious. |
| Body | Impervious Clothing | Laboratory coat or other protective garments. |
| Respiratory | Suitable Respirator | Necessary when handling the compound as a powder or when aerosolization is possible. |
Operational Plan: Safe Handling and Storage
Proper handling and storage are crucial for maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid the formation of dust and aerosols.[1]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1]
-
Hygiene: Practice good laboratory hygiene. Wash hands thoroughly after handling.
Storage:
-
Temperature: Store the compound in a tightly sealed container in a cool, well-ventilated area.[1] Recommended storage temperatures are -20°C for one month or -80°C for up to six months for stock solutions.[2]
-
Environment: Keep the container away from direct sunlight and sources of ignition.[1]
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids to ensure thorough rinsing. Remove contact lenses if present. Seek prompt medical attention.[1] |
| Skin Contact | Wash the affected area with soap and water. In case of irritation, seek medical attention.[3] |
| Inhalation | Move to an area with fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if discomfort persists.[3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and then drink water. Seek immediate medical advice.[3] |
Spill Response: In case of a spill, ensure the area is well-ventilated. Wear appropriate PPE, including a respirator. Clean the spill in a safe and contained manner to prevent environmental contamination.[1]
Disposal Plan
All waste materials contaminated with this compound should be treated as hazardous chemical waste. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains, water courses, or the soil.[1]
Diagram: Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
